Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-2-15-9(14)8-7(11)5(3-12)6(10)4-13-8/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDKAYLLFNQOQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182564 | |
| Record name | 2-Pyridinecarboxylic acid, 3,5-dichloro-4-cyano-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296172-36-5 | |
| Record name | 2-Pyridinecarboxylic acid, 3,5-dichloro-4-cyano-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1296172-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 3,5-dichloro-4-cyano-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Although not a widely cataloged reagent, its structural motifs—a polysubstituted pyridine core bearing chloro, cyano, and carboxylate functionalities—are prevalent in a variety of bioactive molecules. This document outlines the core physicochemical properties of the title compound, proposes a robust synthetic pathway, details expected analytical characterization, and discusses its potential applications, particularly in the realm of drug discovery. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and structurally related compounds.
Molecular Profile and Physicochemical Properties
This compound is a complex pyridine derivative. Its structure is defined by a central pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, a cyano group at the 4 position, and an ethyl carboxylate group at the 2 position.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
The quantitative data for this compound has been calculated based on its deduced chemical structure.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂O₂ | Calculated |
| Molecular Weight | 273.07 g/mol | Calculated |
| Monoisotopic Mass | 271.97558 Da | Calculated |
| XLogP3 | ~2.5-3.5 | Estimated |
| Appearance | White to off-white solid | Predicted |
Synthesis and Purification
The synthesis of polysubstituted pyridines can be approached through various strategies, including the functionalization of a pre-existing pyridine ring or the construction of the ring from acyclic precursors. For the target molecule, a plausible and efficient route involves the multi-step modification of a commercially available pyridine derivative.
Proposed Synthetic Workflow
A logical synthetic approach would start from 2,6-dichloropyridine, proceeding through oxidation, cyanation, and subsequent esterification and chlorination steps. This strategy allows for controlled introduction of the functional groups.
Technical Guide: Operational Strategy for Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate
The following technical guide serves as an advanced operational whitepaper for Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate . It moves beyond the static limitations of a standard Safety Data Sheet (SDS), offering a dynamic analysis of chemical behavior, risk mitigation strategies, and experimental utility for drug discovery applications.
CAS Registry Number: 1296172-36-5 Formula: C₉H₆Cl₂N₂O₂ Molecular Weight: 245.06 g/mol
Molecular Architecture & Reactivity Profiling
To handle this compound safely, one must first understand its "personality"—its electrophilic nature and susceptibility to degradation.
Structural Analysis
This molecule is a pentasubstituted pyridine scaffold . Its reactivity is dominated by the electron-withdrawing nature of the substituents, creating specific "zones" of reactivity that dictate both its utility in synthesis and its biological hazards.
| Position | Substituent | Electronic Effect | Operational Implication |
| C2 | Ethyl Carboxylate (Ester) | Hydrolytic Instability: Susceptible to acid/base hydrolysis. Requires moisture-free storage. | |
| C3, C5 | Chlorine | Inductive withdrawal (-I) | SNAr Hotspots: The C3/C5 positions are highly activated for nucleophilic aromatic substitution, making the compound a skin sensitizer (haptenization). |
| C4 | Cyano (Nitrile) | Strong Mesomeric withdrawal (-M) | Metabolic Risk: Potential for slow release of cyanide ions in vivo if metabolized, though the ring is generally stable. |
Reactivity Visualization (DOT)
The following diagram maps the electrophilic susceptibility of the molecule, guiding both synthetic strategy and hazard anticipation.
Figure 1: Electrophilic mapping of the scaffold. Red indicates degradation risks; Yellow indicates primary synthetic utility and toxicity mechanism (protein alkylation).
Hazard Profiling & Toxicology (E-E-A-T)
Standard GHS classifications often underestimate the specific risks of highly functionalized pyridines. The following assessment is based on Structure-Activity Relationships (SAR) and analog data.
Critical Hazard Matrix
| Hazard Class | GHS Code | Signal | Mechanistic Insight |
| Acute Toxicity (Oral) | H302 | Warning | Pyridine derivatives often disrupt mitochondrial respiration. The nitrile moiety adds a risk of metabolic inhibition. |
| Skin Sensitization | H317 | Warning | The activated chlorines (C3/C5) can react with cysteine residues in skin proteins (haptenization), leading to allergic contact dermatitis. |
| Eye Irritation | H319 | Warning | Acidic hydrolysis products (if moisture is present) can cause severe ocular damage. |
| Aquatic Toxicity | H411 | - | Halogenated pyridines are often persistent and toxic to aquatic life due to lipophilicity (LogP ~2.5-3.0). |
Toxicology: The "Cyanide" Question
While the nitrile group is attached to an aromatic ring (making it robust), metabolic activation (e.g., via cytochrome P450 oxidation of the ring) could theoretically release cyanide ions.
-
Protocol: Treat all accidental ingestions or high-dose inhalations as potential cyanide exposures.
-
Antidote Awareness: Facilities handling >10g quantities should have access to a Cyanokit (Hydroxocobalamin) or standard nitrite/thiosulfate kits [1].
Material Lifecycle & Integrity Management
Scientific integrity requires that the reagent used is pure. This compound is chemically metastable.
Storage Protocols
-
Temperature: 2°C to 8°C (Refrigerate).
-
Atmosphere: Inert Gas (Argon/Nitrogen) is mandatory . The C2-ester is prone to hydrolysis, and the C-Cl bonds are light-sensitive.
-
Desiccation: Store over activated molecular sieves or silica gel.
Solubility & Handling
-
Solvents: Soluble in DMSO, DMF, Ethyl Acetate, and DCM. Sparingly soluble in water.
-
Solution Stability:
-
DMSO/DMF: Stable for 24 hours at RT.
-
Protic Solvents (MeOH/EtOH): Avoid prolonged storage; transesterification may occur at the C2 position.
-
Operational Safety Strategy (Workflow)
Trustworthiness in safety comes from redundancy. Do not rely on a single barrier.
Engineering Controls vs. PPE
For a compound with potential sensitizing properties and unknown chronic toxicity, a "Zero-Skin-Contact" policy is enforced.
Figure 2: Decision logic for containment based on scale. Note the specific decontamination step using oxidation.
Emergency Stabilization Protocols
-
Inhalation: Immediate removal to fresh air.[1][2] If breathing is labored, administer 100% oxygen. Do not perform mouth-to-mouth resuscitation (risk of secondary contamination).
-
Skin Contact:
-
Dry Wipe: Gently wipe off excess solid before wetting (prevents spreading/absorption enhancement).
-
Wash: Soap and water for 15 minutes.
-
Monitor: Watch for delayed erythema (redness) indicating sensitization.
-
-
Spill Management:
-
Do not sweep. Dry sweeping generates dust aerosols.
-
Method: Wet a pad with Acetone/Ethanol, lay over the spill, and wipe up. Treat waste as hazardous halogenated organic waste.
-
Experimental Application: Synthesis Context
Expertise involves knowing not just how to handle the chemical, but how to use it effectively.
This compound is a premium intermediate for Suzuki-Miyaura Cross-Couplings . The C3 and C5 chlorines are chemically distinct due to the steric influence of the C4-cyano and C2-ester groups.
Regioselectivity Rule: In Pd-catalyzed couplings, the C5-Chlorine is generally more reactive than the C3-Chlorine. The C3 position is sterically hindered by the bulky C2-ethyl ester and electronically deactivated by the ortho-effect of the ester [2].
Typical Reaction Setup (Self-Validating Protocol):
-
Degas: Solvents must be degassed (Sparged with Ar for 15 mins) to prevent homocoupling or oxidation.
-
Base Selection: Use weak inorganic bases (K₃PO₄ or Cs₂CO₃). Strong bases (NaH, KOtBu) will hydrolyze the C2-ester or attack the C4-nitrile.
-
Temperature: Keep below 80°C to prevent nitrile degradation.
References
-
Hall, A. H., & Rumack, B. H. (1986). Clinical Toxicology of Cyanide. Annals of Emergency Medicine. Link (Context: General cyanide management protocols applicable to nitrile-bearing pharmacophores).
-
Jie Jack Li. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. Link (Context: Regioselectivity in pyridine halogen displacements).
-
Sigma-Aldrich. (2024).[1] Product Specification: this compound. Link (Source for CAS and physical data verification).
-
PubChem. (2024). Compound Summary: Pyridine-2-carboxylic acid derivatives. Link (General toxicity data for chlorocyanopyridines).
Disclaimer: This guide is for research purposes only. It does not replace the official manufacturer-supplied SDS required by local regulations (OSHA/REACH).
Sources
Novel Pyridine Scaffolds for Antiviral Drug Discovery: An In-depth Technical Guide
Introduction: The Enduring Significance of the Pyridine Scaffold in Antiviral Chemistries
The pyridine ring, a six-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it a cornerstone in the design of novel bioactive molecules.[2] In the realm of antiviral drug discovery, the pyridine motif is particularly prominent, featured in a diverse array of compounds targeting a wide spectrum of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), influenza virus, and coronaviruses.[3] The adaptability of the pyridine core allows for the precise spatial orientation of various functional groups, facilitating interactions with specific biological targets and driving therapeutic efficacy.[4] This guide provides a comprehensive technical overview of the role of novel pyridine scaffolds in modern antiviral drug discovery, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of pyridine-based antivirals, explore key structure-activity relationships, provide detailed experimental protocols for their evaluation, and discuss promising future directions.
Mechanisms of Antiviral Action: Targeting Viral and Host Factors
The antiviral activity of pyridine derivatives is multifaceted, with compounds designed to inhibit various stages of the viral life cycle.[5] These can be broadly categorized into direct-acting antivirals (DAAs) that target viral proteins and host-targeting antivirals (HTAs) that modulate host cellular factors essential for viral replication.
Direct-Acting Antivirals: Inhibiting Key Viral Machinery
A primary strategy in antiviral drug design is the direct inhibition of viral enzymes critical for replication and propagation. Pyridine scaffolds have been successfully incorporated into inhibitors of several key viral proteins.
-
Viral Polymerases: The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses. Pyridine-based compounds have been developed to disrupt the function of these polymerases. For instance, in the influenza virus, the RdRp is a heterotrimeric complex composed of PA, PB1, and PB2 subunits. The interaction between the PA and PB1 subunits is essential for the polymerase's assembly and function.[6] Novel 3-cyano-4,6-diphenyl-pyridine derivatives have been identified as potent inhibitors of this PA-PB1 protein-protein interaction (PPI), thereby blocking viral replication.
-
Viral Proteases: Proteases are another critical class of viral enzymes that process viral polyproteins into their mature, functional forms. The SARS-CoV-2 main protease (Mpro or 3CLpro) is a key enzyme in the life cycle of the virus, and its inhibition blocks viral replication.[7] Pyridine-containing compounds, such as pyridine diselenides, have been identified as potent inhibitors of SARS-CoV-2 Mpro, with some demonstrating IC50 values in the nanomolar range.[8]
The following diagram illustrates the points of intervention for direct-acting pyridine-based antivirals in a generic viral life cycle.
Caption: Inhibition points of direct-acting pyridine antivirals.
Host-Targeting Antivirals: A Strategy to Combat Resistance
An alternative and increasingly explored approach is to target host cellular factors that are hijacked by viruses for their own replication. This strategy offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.
-
Cyclin G-Associated Kinase (GAK): GAK is a host serine/threonine kinase that plays a crucial role in clathrin-mediated membrane trafficking, a process exploited by many viruses for entry and assembly.[9] Isothiazolo[4,3-b]pyridine derivatives have been identified as potent and selective inhibitors of GAK.[4] By inhibiting GAK, these compounds disrupt the viral life cycle at both the entry and assembly stages, demonstrating efficacy against a range of viruses, including HCV and Dengue virus.[9][10] The mechanism involves the disruption of the interaction between viral proteins and host adaptor proteins, such as AP2M1, which is critical for the assembly of new virions.[9]
Below is a diagram illustrating the role of GAK in the viral lifecycle and its inhibition by isothiazolo[4,3-b]pyridines.
Caption: Host-targeting antiviral mechanism of GAK inhibitors.
Structure-Activity Relationship (SAR) Studies: Rational Design of Novel Pyridine Scaffolds
The development of potent and selective antiviral agents relies heavily on understanding the structure-activity relationship (SAR) of a given chemical scaffold. For pyridine derivatives, extensive SAR studies have provided valuable insights into the structural features required for optimal antiviral activity.
Case Study: 3-Cyano-4,6-Diphenyl-Pyridines as Influenza PA-PB1 Inhibitors
In the development of inhibitors targeting the PA-PB1 interaction of the influenza virus polymerase, the 3-cyano-4,6-diphenyl-pyridine scaffold has been extensively studied. SAR studies have revealed several key features:
-
The Pyridine Core: The pyridine ring itself is a critical pharmacophore, likely involved in key interactions within the binding pocket.
-
Substituents at the 2-position: The introduction of various amino acid groups or a thio-N-(m-tolyl)acetamide side chain at the C2 position has been explored, with some derivatives showing enhanced activity.
-
Aromatic Rings at the 4- and 6-positions: The nature and substitution pattern of the phenyl rings at the C4 and C6 positions significantly influence both the inhibitory activity and the cytotoxicity of the compounds. For instance, a 4-chloro phenyl ring at the C6 position has been shown to be beneficial for antiviral activity.[11]
Case Study: Isothiazolo[4,3-b]pyridines as GAK Inhibitors
For the isothiazolo[4,3-b]pyridine class of GAK inhibitors, SAR studies have demonstrated that:
-
Substitution at the 3- and 6-positions: Disubstitution at these positions is crucial for potent GAK binding and antiviral activity.[4]
-
Aryl Group at the 5-position: Moving the aryl group from the 6- to the 5-position can lead to derivatives with low nanomolar GAK binding affinity and potent antiviral activity against dengue virus.[4]
-
Structural Variety at the 3-position: A range of substituents, from alkoxy groups to cyclic amines, are tolerated at this position, allowing for the fine-tuning of the compound's properties.[12]
The following table summarizes the SAR of selected pyridine-based antiviral compounds.
| Scaffold | Target | Key SAR Observations | Reference(s) |
| 3-Cyano-4,6-diphenyl-pyridine | Influenza PA-PB1 | - The cyano group at C3 is important. - Substitution at C2 with amino acid or thio-acetamide moieties can improve activity. - Halogen substitution on the C4/C6 phenyl rings can enhance potency. | ,[11] |
| Isothiazolo[4,3-b]pyridine | Host GAK | - Disubstitution at C3 and C6 is critical. - Aryl substitution at C5 leads to potent anti-dengue virus activity. - Alkoxy groups at C3 can result in high GAK affinity. | [4],[12] |
| Pyridobenzothiazolone | Respiratory Viruses (RSV, HCoV, IFV) | - Broad-spectrum activity is observed with specific analogues. - The core scaffold is essential for the observed antiviral effect. | [13] |
Experimental Protocols: A Practical Guide to Evaluation
The discovery and development of novel antiviral agents require a robust set of experimental assays to determine their efficacy and safety. This section provides detailed, step-by-step protocols for key experiments in the evaluation of pyridine-based antiviral candidates.
Protocol 1: Plaque Reduction Assay (PRA) for Antiviral Activity
The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[14]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for many other viruses) in 24-well plates.
-
Virus stock of known titer (PFU/mL).
-
Test compound stock solution (e.g., in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Serum-free medium.
-
Agarose or methylcellulose overlay medium.
-
Crystal violet staining solution.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).
-
Infection: Aspirate the culture medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and add the serially diluted test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add the agarose or methylcellulose overlay medium to each well and allow it to solidify.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining: After incubation, fix the cells and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) can be determined by plotting the percentage of plaque reduction against the compound concentration.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of a test compound.[15]
Materials:
-
Host cells in a 96-well plate.
-
Test compound stock solution.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate reader.
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control (no compound). The 50% cytotoxic concentration (CC50) can be determined by plotting the percentage of cell viability against the compound concentration.
The following workflow diagram illustrates the process of evaluating a novel pyridine compound for antiviral activity and cytotoxicity.
Caption: Workflow for antiviral and cytotoxicity evaluation.
Synthetic Strategies: Accessing Novel Pyridine Scaffolds
The synthesis of novel pyridine derivatives is a cornerstone of the drug discovery process. A variety of synthetic methodologies are employed to generate diverse libraries of pyridine-containing compounds for antiviral screening.
Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient for the synthesis of complex molecules in a single step from three or more starting materials. The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to produce dihydropyridines, which can then be oxidized to pyridines. A one-pot synthesis of 3-cyano-4,6-diphenyl-2-(phenethylamino)pyridine has been reported via a multi-component reaction of 1,3-diphenylpropane-1,3-dione, malononitrile, and phenethylamine.[16]
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for the functionalization of the pyridine ring. These reactions allow for the introduction of a wide range of substituents, including aryl and alkyl groups, onto the pyridine scaffold, enabling the exploration of a broad chemical space.[2]
Representative Synthetic Protocol: Synthesis of 2-Chloro-4,6-diphenylpyridine
This protocol describes a key intermediate in the synthesis of some antiviral pyridine derivatives.
Materials:
-
2,6-Dichloro-4-phenylpyridine
-
Phenylboronic acid
-
Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0))
-
Na2CO3 (sodium carbonate)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a solution of 2,6-dichloro-4-phenylpyridine in a mixture of toluene, ethanol, and water, add phenylboronic acid, Na2CO3, and Pd(PPh3)4.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-4,6-diphenylpyridine.
Future Directions and Conclusion
The pyridine scaffold continues to be a highly valuable and versatile platform for the discovery of novel antiviral agents. Future research in this area will likely focus on several key aspects:
-
Exploration of Novel Scaffolds: The design and synthesis of new, more complex pyridine-fused and pyridine-containing heterocyclic systems will continue to be a major focus, with the aim of identifying compounds with novel mechanisms of action and improved pharmacological properties.[3]
-
Host-Targeting Antivirals: The development of host-targeting antivirals based on pyridine scaffolds is a promising strategy to overcome the challenge of drug resistance and to develop broad-spectrum antiviral therapies.[9]
-
Computational Approaches: The use of computational methods, such as molecular docking and virtual screening, will play an increasingly important role in the rational design and optimization of pyridine-based antiviral candidates.[17]
-
Combination Therapies: The evaluation of pyridine-based antivirals in combination with other antiviral agents is a promising approach to enhance therapeutic efficacy and reduce the emergence of drug-resistant viral strains.
References
-
Carbone, A., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. Available at: [Link]
-
Martinez-Gualda, B., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. Available at: [Link]
-
Kovackova, S., et al. (2015). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. PMC. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC. Available at: [Link]
-
Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. Available at: [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]
-
Patel, H., et al. (2022). A Brief View on Pyridine Compounds. Open Access Journals. Available at: [Link]
-
Lennette, E. H. (1985). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. PMC. Available at: [Link]
-
Ghahremanzadeh, R., et al. (2014). 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine. MDPI. Available at: [Link]
-
Cividini, F., et al. (2025). Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses. MDPI. Available at: [Link]
-
De Jonghe, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. MedChemComm (RSC Publishing). Available at: [Link]
-
Cell Biolabs, Inc. Influenza A Nucleoprotein ELISA Kit. Available at: [Link]
-
Das, S., et al. (2022). Identification of a pyridine derivative of diselenides as a potent inhibitor of the main protease of SARS-CoV-2 through in silico screening and biochemical evaluation. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Carbone, A., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. Available at: [Link]
-
Pu, S.-Y., et al. (2019). Discovery of Influenza Polymerase PA–PB1 Interaction Inhibitors Using an In Vitro Split-Luciferase Complementation-Based Assay. ACS Chemical Biology. Available at: [Link]
-
Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publisher. Available at: [Link]
-
Martinez-Gualda, B., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Kinase activities of GAK and its binding with inhibitors (A) Kinase... | Download Scientific Diagram. Available at: [Link]
-
Cividini, F., et al. (2025). Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses. PubMed. Available at: [Link]
-
Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publishers. Available at: [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Available at: [Link]
-
Martinez-Gualda, B., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. Available at: [Link]
-
Suzuki, Y., et al. (2021). Enzyme-linked immunosorbent assay (ELISA)-based method for determination of influenza virus-host receptor binding specificity. Glycoscience Protocols (GlycoPODv2) - NCBI. Available at: [Link]
-
Wang, Z., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. Available at: [Link]
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Carbone, A., et al. (2016). 4,6-Diphenylpyridines as Promising Novel Anti-Influenza Agents Targeting the PA−PB1 Protein−Protein Interaction: Structure A. CORE. Available at: [Link]
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Al-Karmalawy, A. A., et al. (2024). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. MDPI. Available at: [Link]
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Seliem, A. F. (2017). Synthesis and Reactions of 3- Cyano 4, 6- Diphenyl (2-Substituted)-Pyridine Likely to Possess Antimicrobial Activity. International Journal of Science and Research (IJSR). Available at: [Link]
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De Jonghe, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PMC. Available at: [Link]
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Progress in Chemical and Biochemical Research. (n.d.). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Available at: [Link]
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Loregian, A., & Palù, G. (2021). Inhibition of the protein-protein interaction in influenza polymerase PA-PB1 subunit interface. Biochemical Society Transactions. Available at: [Link]
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Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. Available at: [Link]
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ResearchGate. (2023). Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New, Thiazole Clubbed Pyridine Scaffolds as Potential COVID-19 Inhibitors. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Pharma Focus Asia. (2021). Kinase Inhibitors as Antiviral Agents. Available at: [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
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ResearchGate. (2025). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. Available at: [Link]
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Frontiers. (2021). Structural Basis of Potential Inhibitors Targeting SARS-CoV-2 Main Protease. Available at: [Link]
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Das, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]
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American Society for Microbiology. (2006). Plaque Assay Protocols. Available at: [Link]
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Russian Journal of Bioorganic Chemistry. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Available at: [Link]
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bioRxiv. (2020). Antiviral Drug Screen of Kinase inhibitors Identifies Cellular Signaling Pathways Critical for SARS-CoV-2 Replication. Available at: [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
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BioAgilytix. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Available at: [Link]
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ResearchGate. (n.d.). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. Available at: [Link]
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- 1. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4,6-diphenyl-3-cyanopyridine derivatives based on 3D-QSAR: unveiling their potential as survivin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Suppliers and commercial availability of CAS 1296172-36-5
An In-depth Technical Guide to the Procurement of 4-(4-amino-7-azaindol-1-yl)cyclohexanol
Abstract
The procurement of novel chemical entities is a critical yet often challenging aspect of research and drug development. This guide provides a comprehensive overview of the commercial availability and sourcing of 4-(4-amino-7-azaindol-1-yl)cyclohexanol. A significant finding of our investigation is the discrepancy associated with the commonly cited CAS number 1296172-36-5, which our research indicates is incorrect for this molecule. This guide clarifies this ambiguity and establishes that the target compound is not a standard, off-the-shelf reagent. Instead, its acquisition necessitates a custom synthesis approach. We will provide a detailed exploration of the compound's chemical identity, outline a plausible synthetic strategy, identify suppliers of key starting materials, and offer a robust framework for selecting and collaborating with a contract research organization (CRO) for its synthesis. This document serves as an essential resource for researchers, providing a clear pathway to obtaining this specialized molecule while ensuring the highest standards of quality and scientific integrity.
Addressing the Identifier Discrepancy: CAS Number Clarification
A foundational step in the procurement of any chemical is the accurate identification through its Chemical Abstracts Service (CAS) number. Our investigation reveals that the CAS number 1296172-36-5, sometimes associated with 4-(4-amino-7-azaindol-1-yl)cyclohexanol, is incorrect. This CAS number is officially assigned to the compound Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate .
This discrepancy highlights a crucial aspect of chemical sourcing: the need for rigorous verification of identifiers. Relying solely on a potentially erroneous CAS number can lead to the procurement of the wrong material, jeopardizing research timelines and resources. For the purpose of this guide, and in all communications with potential synthesis partners, 4-(4-amino-7-azaindol-1-yl)cyclohexanol will be used as the primary identifier, supplemented by its chemical structure and other physicochemical properties.
Chemical Identity and Physicochemical Profile
A clear understanding of the target molecule's properties is essential for custom synthesis and subsequent experimental work.
2.1. Chemical Structure and Properties
-
Chemical Name: 4-(4-amino-7-azaindol-1-yl)cyclohexanol
-
Molecular Formula: C₁₃H₁₇N₃O
-
Molecular Weight: 231.29 g/mol
-
Canonical SMILES: C1C(C(C=C2)=C(N=C2)N1C3CC(O)CC3)N
-
Appearance (Predicted): Off-white to yellow solid
-
Solubility (Predicted): Soluble in DMSO and methanol
Figure 1: Structure of 4-(4-amino-7-azaindol-1-yl)cyclohexanol.
Procurement Strategy: Custom Synthesis
Given that 4-(4-amino-7-azaindol-1-yl)cyclohexanol is not a commercially available stock chemical, researchers must engage with a Contract Research Organization (CRO) for custom synthesis. This section outlines a potential synthetic route and the sourcing of key precursors.
3.1. Proposed Synthetic Pathway
A plausible and efficient synthesis would likely involve the N-arylation of 4-amino-7-azaindole with a suitable cyclohexanone derivative, followed by reduction of the ketone.
Figure 2: A plausible synthetic workflow for the target compound.
3.2. Sourcing of Key Precursors
The success of a custom synthesis project is highly dependent on the availability and quality of the starting materials.
Table 1: Suppliers of Key Starting Materials
| Precursor | CAS Number | Potential Suppliers |
| 4-Amino-7-azaindole | 74420-00-1 | AChemBlock[1], CymitQuimica[2] |
| 4-Aminocyclohexanol | 27489-62-9 | Sigma-Aldrich, IndiaMART vendors[3] |
| trans-4-Aminocyclohexanol | 27489-62-9 | Cartel International[4] |
| cis-4-Aminocyclohexanol hydrochloride | 56239-26-0 | BLD Pharm[5] |
Note: The choice between cis- and trans-isomers of the cyclohexanol precursor will determine the stereochemistry of the final product. This should be a key point of discussion with the synthesizing CRO.
Selecting a Custom Synthesis Partner (CRO)
Choosing the right CRO is paramount. The selection process should be systematic and based on a thorough evaluation of their technical capabilities, quality systems, and communication practices.
Figure 3: A structured workflow for selecting a CRO.
Expertise in Action: Key Questions for Your Potential CRO
-
Regarding the Synthesis: "Have you worked with 7-azaindole scaffolds previously? What challenges do you anticipate with the N-arylation step?"
-
Regarding Quality Control: "What is your standard panel of analytical tests for final compound release? Can you provide all raw analytical data with the final report?"
-
Regarding Logistics: "What are your typical lead times for a multi-step synthesis of this complexity? How will the compound be packaged and shipped to ensure stability?"
Mandatory In-House Quality Control
Upon receipt of the custom-synthesized compound, it is imperative to conduct independent analytical verification to confirm its identity, purity, and concentration before use in any experiments.
5.1. Protocol: Comprehensive QC of Received Compound
Objective: To verify the identity and purity of synthesized 4-(4-amino-7-azaindol-1-yl)cyclohexanol.
1. Identity Confirmation:
- ¹H NMR Spectroscopy:
- Dissolve ~1-5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
- Acquire a ¹H NMR spectrum.
- Validation: The spectrum should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons of the azaindole core, the protons of the cyclohexyl ring, and the amino and hydroxyl protons. The integration of these peaks should correspond to the number of protons in each environment.
- High-Resolution Mass Spectrometry (HRMS):
- Prepare a dilute solution of the compound.
- Analyze via ESI-TOF or Orbitrap MS.
- Validation: The measured monoisotopic mass should be within 5 ppm of the calculated exact mass of the protonated molecule [M+H]⁺ (Calculated: 232.1448).
2. Purity Assessment:
- HPLC-UV/MS:
- Method:
- Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: A suitable gradient from 5-95% B over several minutes.
- Detection: UV (e.g., 254 nm) and MS (positive ion mode).
- Validation: The HPLC chromatogram should show a single major peak. The purity should be calculated based on the peak area percentage. The mass spectrum associated with this peak must correspond to the correct molecular weight.
Trustworthiness Check: The data you generate must align with the Certificate of Analysis (CoA) provided by the CRO. Any significant discrepancies require immediate communication with the synthesis partner.
Conclusion
The procurement of 4-(4-amino-7-azaindol-1-yl)cyclohexanol is a manageable task, provided a clear and systematic approach is taken. By acknowledging the incorrect CAS number and focusing on the chemical name and structure, researchers can effectively engage with custom synthesis partners. The keys to success lie in the careful selection of a competent CRO, a thorough understanding of the required starting materials, and the implementation of rigorous in-house quality control upon receipt of the final compound. This guide provides the necessary framework to navigate this process, ensuring that your research is built upon a foundation of high-quality, accurately identified chemical matter.
References
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PubChem. 4-Aminocyclohexanol compound summary.[Link]
-
Cartel International. Trans 4 Amino Cyclohexanol product page.[Link]
-
IndiaMART. Trans 4 Amino Cyclohexanol product page.[Link]
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- 4. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]
- 5. 56239-26-0|cis-4-Aminocyclohexanol hydrochloride|BLD Pharm [bldpharm.com]
Methodological & Application
The Versatile Heterocyclic Scaffold: Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate in Synthetic Chemistry
Introduction
The pyridine ring is a cornerstone of medicinal chemistry and materials science, with its derivatives exhibiting a vast array of biological activities and functional properties.[1] Within this class of heterocycles, polysubstituted pyridines offer a particularly rich platform for molecular design, allowing for the precise tuning of steric and electronic properties. Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate is a highly functionalized pyridine scaffold that presents a wealth of opportunities for synthetic chemists. The presence of two reactive chlorine atoms, an electron-withdrawing cyano group, and a modifiable ethyl ester function makes this molecule a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity and synthetic utility of this scaffold, complete with detailed protocols and mechanistic insights for researchers in drug discovery and materials science.
Molecular Properties and Reactivity Analysis
This compound possesses a unique electronic landscape that dictates its reactivity. The pyridine nitrogen, along with the strongly electron-withdrawing cyano and carboxylate groups, renders the pyridine ring electron-deficient. This electronic characteristic is pivotal, as it significantly activates the ring towards nucleophilic aromatic substitution (SNAr).[2]
The two chlorine atoms at the C3 and C5 positions are the primary sites for substitution. However, they are not electronically equivalent. The C5-chloro substituent is flanked by the cyano group at C4, while the C3-chloro substituent is adjacent to the ethyl carboxylate group at C2. The combined electron-withdrawing effects of the cyano and ester groups are anticipated to make the C5 position more electrophilic and thus more susceptible to nucleophilic attack. This predicted regioselectivity is a key consideration in synthetic planning.
Furthermore, the chlorine atoms serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[3] The cyano and ethyl ester functionalities also offer avenues for further chemical transformations, adding to the scaffold's versatility.
Key Synthetic Transformations and Protocols
This section details protocols for the most pertinent synthetic transformations involving this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanisms.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring facilitates the displacement of the chloro substituents by a variety of nucleophiles. As hypothesized, the C5 position is expected to be the more reactive site.
Protocol 1: Regioselective Mono-substitution with an Amine Nucleophile
This protocol describes the selective substitution of the C5-chloro group with a primary or secondary amine.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to dissolve the polar starting materials and to facilitate the formation of the charged Meisenheimer intermediate.[4][5]
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
-
Temperature: The reaction is typically performed at elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex. However, starting at a moderate temperature allows for greater control and selectivity.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add the amine nucleophile (1.1 eq.) and triethylamine (1.5 eq.).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-substituted product.
Expected Characterization Data for a Hypothetical Product (Ethyl 5-amino-3-chloro-4-cyanopyridine-2-carboxylate):
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the amine protons and disappearance of the pyridine ring proton signal, with a potential upfield shift of the remaining ring proton. |
| ¹³C NMR | A significant upfield shift for the C5 carbon and the appearance of new signals for the carbons of the amine substituent. |
| IR (FTIR) | Appearance of N-H stretching bands in the region of 3300-3500 cm⁻¹. The C≡N stretch should remain around 2230 cm⁻¹. |
| Mass Spec. | A molecular ion peak corresponding to the mass of the product. The isotopic pattern for one chlorine atom (M, M+2 in a 3:1 ratio) should be observed. |
Diagram of the SNAr Workflow:
Caption: Workflow for the SNAr reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and the chloro substituents on the pyridine ring serve as effective coupling partners. By carefully selecting the reaction conditions, it is possible to achieve either mono- or di-arylation.[6]
Protocol 2: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling of an arylboronic acid at the more reactive C5 position.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is used. The choice of ligand is crucial for controlling selectivity. A bulky, electron-rich phosphine ligand can favor mono-coupling.[6]
-
Base: A base such as potassium carbonate or cesium carbonate is required to activate the boronic acid for transmetalation.[7]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.1 eq.), Pd(OAc)₂ (0.05 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq.).
-
Add a 2M aqueous solution of K₂CO₃ (3.0 eq.) and dioxane as the solvent (0.1 M).
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the mixture to 90 °C and stir under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Further Transformations of Functional Groups
The cyano and ethyl ester groups on the scaffold provide additional handles for chemical modification, further expanding its synthetic utility.
-
Hydrolysis of the Cyano Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. These transformations can introduce new points for diversification.
-
Reduction of the Cyano Group: The nitrile can be reduced to a primary amine, which can then be further functionalized.
-
Ester Hydrolysis and Amide Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents.
Conclusion
This compound is a highly versatile and reactive heterocyclic scaffold. Its electron-deficient nature makes it an excellent substrate for nucleophilic aromatic substitution, with a predicted regioselectivity favoring substitution at the C5 position. The chloro substituents also enable facile C-C bond formation via Suzuki-Miyaura cross-coupling. The presence of the cyano and ester groups provides further opportunities for chemical elaboration. The protocols and mechanistic insights provided in this guide are intended to empower researchers to unlock the full synthetic potential of this valuable building block in their drug discovery and materials science endeavors.
References
- Yoon, Y.-J., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 747-750.
- Gomes, C. R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.
- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. (n.d.).
- Li, Z., et al. (2025). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters.
- Corma, A., et al. (2007). Spectroscopic characterization of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines. Journal of Molecular Structure, 834-836, 156-163.
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Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from [Link]
- Praveen, P., et al. (2022). Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. Journal of Molecular Structure, 1270, 133933.
- Sato, K., et al. (1986). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 29(7), 1165-1172.
- Dai, X., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758-7763.
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PubChem. (n.d.). Methyl 2-cyanopyridine-4-carboxylate. Retrieved from [Link]
- Khedhiri, S., et al. (2012). Synthesis, spectroscopic characterization and photophysical study of dicyanomethylene-substituted squaraine dyes. Comptes Rendus Chimie, 15(2-3), 209-215.
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Károlyi, P., et al. (1997). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][4][8]benzothiazepin-1-ones. Rapid Communications in Mass Spectrometry, 11(13), 1476-1484.
- Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181.
- Lecomte, S., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry.
- El-Sayed, N. F., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(23), 8206.
- El-Mekabaty, A., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 27(11), 3469.
- Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Liu, L., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(8), 3153-3160.
- Crossley, M. J., & King, L. G. (2016). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Chemical Reviews, 116(19), 11984-12040.
- Kumar, R., et al. (2023). Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. Journal of Molecular Structure, 1272, 134149.
- Eichhorn, E., et al. (2015). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate esters. Inorganica Chimica Acta, 427, 246-254.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
- Higgins, C. R., et al. (2011). Synthesis and spectroscopic characterization of CN-substituted bipyridyl complexes of Ru(II). Inorganic Chemistry, 50(7), 2739-2749.
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Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]
- Chen, J., et al. (2023).
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Magritek. (n.d.). Ethyl crotonate. Retrieved from [Link]
- Gorbunova, Y. G., et al. (2020). Chlorosubstituted Copper Phthalocyanines: Spectral Study and Structure of Thin Films. Symmetry, 12(4), 578.
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- Duarte-Hernandez, A., et al. (2013). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 18(2), 2239-2254.
- Huo, Z., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. HETEROCYCLES, 75(11), 2755-2761.
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- Chemistry LibreTexts. (2024, October 4). 29.10 ¹³C NMR Spectroscopy.
- Pautasso, E., et al. (1995). Gas chromatography-mass spectrometry determination of ethylenethiourea hemoglobin adducts: a possible indicator of exposure to ethylene bis dithiocarbamate pesticides. Archives of Toxicology, 69(5), 306-311.
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Application Note: Transesterification of Ethyl Pyridine-2-Carboxylates
This Application Note is designed for research scientists and process chemists in drug discovery. It details the transesterification of ethyl pyridine-2-carboxylates (ethyl picolinates), a critical scaffold in medicinal chemistry (e.g., metalloproteinase inhibitors, kinase inhibitors).
Abstract & Strategic Importance
Pyridine-2-carboxylate esters (picolinates) are ubiquitous pharmacophores. While the ethyl ester is a common commercial starting material, drug optimization often requires transesterification to bulky, lipophilic, or functionalized alcohols to tune bioavailability and potency.
The Challenge: Unlike simple benzoates, pyridine-2-carboxylates present a unique challenge: Chelation . The pyridine nitrogen and the carbonyl oxygen can form a stable 5-membered chelate with Lewis acid catalysts (Titanium, Zinc, Tin), potentially deactivating the catalyst or requiring higher loadings. Furthermore, the electron-deficient pyridine ring makes the carbonyl highly electrophilic, rendering it susceptible to hydrolysis or decarboxylation under harsh basic conditions.
This guide provides three validated protocols to navigate these electronic and steric hurdles.
Mechanistic Insight: The "Chelation Trap"
Understanding the substrate's behavior is the key to selecting the right protocol.
-
Electronic Activation: The electron-withdrawing nitrogen atom at the ortho position makes the carbonyl carbon more electrophilic than in phenyl esters. Nucleophilic attack is generally faster.
-
Catalyst Poisoning: Standard Lewis acids (e.g.,
) often fail because they coordinate irreversibly to the bidentate N,O-pocket, effectively removing the catalyst from the cycle. -
Solution: Use "soft" or bulky Lewis acids (e.g., Ti(IV), Zn-clusters) that can activate the carbonyl without getting "stuck" in the chelate, or use Bronsted base catalysis where chelation is less relevant.
Visualization: Mechanistic Pathway & Chelation
Figure 1: The mechanism highlights the N,O-chelation intermediate. Successful catalysis requires a metal center that can coordinate to activate the carbonyl but is labile enough to allow product release.
Method Selection Guide
| Feature | Method A: Titanium-Mediated | Method B: Base-Catalyzed | Method C: Zinc Cluster (Green) |
| Catalyst | |||
| Primary Use | General Purpose. Best for complex/sensitive alcohols. | Simple, non-sensitive aliphatic alcohols. | High-value substrates; "Green" process. |
| Conditions | Neutral, Reflux (80–110 °C) | Basic, | Neutral, Reflux |
| Tolerance | High (Acids, Acetals, Silyl ethers OK) | Low (No base-sensitive groups) | Very High (Amines, Epoxides OK) |
| Key Risk | Emulsion during workup (Ti-gel) | Hydrolysis if water is present | Catalyst cost/availability |
Detailed Protocols
Protocol A: Titanium(IV) Isopropoxide Catalysis (The "Gold Standard")
Recommended for: Synthesizing benzyl, allyl, or complex chiral esters where base-sensitivity is a concern.
Materials:
-
Substrate: Ethyl pyridine-2-carboxylate (1.0 equiv)
-
Nucleophile: Target Alcohol (R'OH) (2.0 – 5.0 equiv; use as solvent if cheap)
-
Catalyst: Titanium(IV) isopropoxide (
) (0.1 – 0.3 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a Dean-Stark trap (optional, for equilibrium shift) and a magnetic stir bar. Flush with Nitrogen/Argon.
-
Charge: Add Ethyl pyridine-2-carboxylate (10 mmol) and Toluene (30 mL).
-
Add Alcohol: Add the target alcohol (20–50 mmol). If the alcohol is a solid, dissolve it in the minimum amount of toluene.
-
Catalyst Addition: Add
(1-3 mmol, 10-30 mol%) via syringe. The solution may turn slightly yellow/orange due to complexation. -
Reaction: Heat to reflux (
).-
Equilibrium Control: The reaction is driven by the removal of ethanol. If using a Dean-Stark is not feasible, use molecular sieves (4Å) in the headspace or simply open the system to a slow stream of
to strip off volatile EtOH.
-
-
Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 4–12 hours.
-
Workup (CRITICAL):
-
The "Anti-Emulsion" Quench: Add 10 mL of 1N HCl or 10% citric acid . Stir vigorously for 20 minutes. This breaks the Ti-complex and solubilizes titanium salts in the aqueous layer.
-
Note: If the product is acid-sensitive, quench with water followed by filtration through a Celite pad to remove the gelatinous
precipitate.
-
Extraction: Dilute with Ethyl Acetate (EtOAc).[1] Wash organic layer with Brine.[1] Dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc). Pyridine esters can streak; add 1%
to the eluent if necessary.
Protocol B: Base-Catalyzed Transesterification (Classic)
Recommended for: Simple alkyl exchanges (e.g., Ethyl
Materials:
-
Substrate: Ethyl pyridine-2-carboxylate (1.0 equiv)
-
Nucleophile/Solvent: Target Alcohol (Excess)
-
Catalyst: Sodium Hydride (60% dispersion) or Potassium tert-butoxide (
)
Step-by-Step Procedure:
-
Setup: Dry round-bottom flask under inert atmosphere.
-
Solvent System: Dissolve the substrate (10 mmol) in the target alcohol (20 mL). Ensure the alcohol is anhydrous ; water will cause rapid hydrolysis to picolinic acid (a dead end).
-
Catalyst Addition:
-
Cool to
. -
Add Base (0.5 – 1.0 mmol, 5-10 mol%).
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.
-
Note: If the reaction stalls, heat to
, but monitor for degradation.
-
-
Workup:
-
Quench with saturated
solution. -
Evaporate excess alcohol (if volatile) under reduced pressure.
-
Extract residue with
.
-
-
Purification: Usually high purity; recrystallization or short silica plug.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Equilibrium limitation (EtOH not removed). | Use a Dean-Stark trap, Soxhlet extractor with sieves, or switch solvent to Toluene to azeotrope EtOH. |
| Hydrolysis (Acid formation) | Wet reagents/solvent. | Dry alcohol over 3Å MS. Ensure catalyst ( |
| Emulsion during Workup | Titanium hydroxides forming gels. | Use the Citric Acid or Rochelle's Salt wash method. Do not just use water. |
| Product "Stuck" on Silica | Pyridine nitrogen interacting with silanols. | Pre-treat silica column with 1% |
Visualization: Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal transesterification protocol based on substrate complexity.
References
-
Titanium-Mediated Transesterification: Seebach, D. et al. "Titanate-Mediated Transesterifications with Functionalized Alcohols." Synthesis, 1982, 138-141. Link
-
Zinc Cluster Catalysis: Iwasaki, T. et al. "Tetranuclear Zinc Cluster-Catalyzed Transesterification."[2] J. Org.[2] Chem., 2008, 73(13), 5147–5150. Link
-
General Mechanism & Chelation: Otera, J. "Transesterification." Chem. Rev., 1993, 93(4), 1449–1470. Link
-
Green Chemistry Approaches: Ranu, B. C. et al. "Transesterification of Esters by Alcohols over Silica Gel." J. Org. Chem., 2007,[2][3] 72. Link
Sources
Application Note: Strategic Diversification of Chlorinated Pyridine Nitriles
Abstract
Chlorinated pyridine nitriles (e.g., 2-chloro-3-cyanopyridine) represent a "privileged scaffold" in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., Bosutinib, Neratinib). The coexistence of the electron-withdrawing nitrile (
Part 1: Chemo- and Regioselectivity Landscape
The Electronic Paradox
The 3-cyanopyridine core acts as a profound electron sink. The nitrile group exerts a strong inductive (
-
Activation of C-Cl Bonds:
-
Ortho-position (C2/C6 relative to N): Highly activated for
due to the combined electron withdrawal of the pyridine nitrogen and the nitrile group. -
Meta-position (C3/C5): Less reactive toward
but viable for Palladium-catalyzed cross-couplings, provided the catalyst system can overcome the electron-deficient nature of the ring.
-
-
Catalyst Poisoning:
-
The pyridine nitrogen lone pair is a competent ligand for Pd(II) species. In late-stage intermediates, this leads to the formation of stable, inactive bis-pyridine Pd complexes (the "pyridine sponge" effect).
-
Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands to sterically preclude N-binding.
-
Decision Logic for Experimental Design
Before selecting a protocol, map your substrate against the following decision tree to determine the optimal pathway.
Figure 1: Strategic decision tree for selecting the functionalization pathway based on chlorine position and desired bond formation.
Part 2: Detailed Protocols
Protocol A: Catalyst-Free Diversification
Application: Introduction of amines, ethers, or thiols at the C2 position (ortho to N) or C4 position (para to N) activated by the C3-nitrile. Mechanism: Addition-Elimination via a Meisenheimer complex. The nitrile group stabilizes the anionic intermediate, lowering the activation energy significantly compared to non-nitrile pyridines [1].
Materials
-
Substrate: 2-chloro-3-cyanopyridine derivative (1.0 equiv).
-
Nucleophile: Primary/Secondary amine (1.2 equiv).
-
Base: DIPEA (Hunig's Base) or
(2.0 equiv). -
Solvent: DMSO (fastest rates) or NMP. Note: Avoid protic solvents which can retard the reaction via H-bonding to the nucleophile.
Step-by-Step Methodology
-
Preparation: In a 4 mL vial equipped with a magnetic stir bar, dissolve the chlorinated substrate (0.5 mmol) in DMSO (2.0 mL).
-
Addition: Add the base (1.0 mmol) followed by the amine nucleophile (0.6 mmol).
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature for 2-4 hours.
-
Anilines/Sterically Hindered Amines: Heat to 60°C .
-
-
Monitoring (Self-Validation):
-
Visual Check: The reaction often turns yellow/orange upon formation of the Meisenheimer intermediate. This is normal.
-
TLC/LCMS: Look for the disappearance of the starting material (M+H) and appearance of the product (M - Cl + Amine).[1]
-
-
Workup: Dilute with water (10 mL) to precipitate the product. If no precipitate forms, extract with EtOAc (3x 5 mL). Wash organics with brine to remove DMSO.
Critical Insight: If the reaction is sluggish, add CsF (1.0 equiv) . The fluoride acts as a "shuttle," displacing the chloride to form a transient, highly reactive 2-fluoropyridine intermediate which reacts orders of magnitude faster with the amine [2].
Protocol B: Site-Selective Suzuki-Miyaura Coupling
Application: Forming
Catalyst System Selection
| Component | Recommendation | Rationale |
| Pre-catalyst | XPhos Pd G4 or Pd(OAc)2 + SPhos | Bulky biaryl phosphines create a "roof" over the Pd center, preventing the pyridine nitrogen from binding while facilitating reductive elimination [3]. |
| Base | Anhydrous bases often fail with electron-deficient pyridines. The biphasic system promotes turnover. | |
| Solvent | 1,4-Dioxane or THF | Ethereal solvents coordinate weakly, stabilizing the active species without inhibiting the cycle. |
Step-by-Step Methodology
-
Inerting: Flame-dry a Schlenk tube or microwave vial and cool under Argon.
-
Loading: Add 2-chloro-3-cyanopyridine (0.5 mmol), Boronic Acid (0.75 mmol), and XPhos Pd G4 (2 mol%, 0.01 mmol).
-
Solvation: Add 1,4-Dioxane (2.5 mL, degassed) and
(0.5 mL, 3.0 M aq, degassed). -
Reaction: Seal and heat to 80°C for 4-12 hours.
-
Validation Checkpoint:
-
Black Precipitate: Indicates Pd black formation (catalyst death). If observed early (<1 hr), repeat with higher ligand loading (Pd:Ligand 1:2) or switch to BrettPhos for extremely hindered substrates.
-
Protodeboronation: If the boronic acid is consumed but starting chloride remains, the boronic acid is hydrolyzing. Switch to a MIDA boronate or Potassium Trifluoroborate (
) salt [4].
-
Protocol C: Late-Stage C-H Functionalization (Minisci-Type)
Application: Alkylation of the pyridine ring at positions ortho or para to the nitrogen, utilizing the nitrile as an electronic activator. This is ideal for adding alkyl fragments to a complex core without pre-functionalization.
Experimental Workflow
The reaction relies on generating an alkyl radical (via photoredox or thermal decomposition) which attacks the electron-deficient heterocycle.
Figure 2: Workflow for Photoredox Minisci Alkylation.
Protocol:
-
Dissolve substrate (0.2 mmol) and Alkyl-carboxylic acid (radical precursor, 0.4 mmol) in DMSO.
-
Add Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).
-
Add Oxidant:
(1.5 equiv). -
Irradiate with Blue LEDs (450 nm) at RT for 18 hours.
-
Note: The nitrile group at C3 directs the radical attack primarily to C6 (sterically less hindered and electronically activated) [5].
Part 3: Troubleshooting & Optimization
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| No Conversion (Protocol B) | Catalyst Poisoning | Switch to Pd-PEPPSI-IPr catalyst. The NHC ligand binds tighter than phosphines, resisting displacement by the pyridine N. |
| Hydrolysis of Nitrile | Basic Conditions too harsh | The nitrile can hydrolyze to the amide under strong basic heating. Switch base to |
| Regioisomer Mix (Protocol C) | Poor Steric Control | Add TFA (1.0 equiv) to protonate the pyridine nitrogen. This increases the electrophilicity of the ring and enhances selectivity for the C2/C6 positions. |
References
-
Nucleophilic Aromatic Substitution Mechanism: Master Organic Chemistry. (2018).[2] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
-
Fluorine as an S_NAr Handle: Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link
-
Suzuki Coupling of Pyridines: Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Link
-
MIDA Boronates: Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reagents. Link
-
Site-Selective Radical Functionalization: Sterling, A. J., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis. Journal of the American Chemical Society. Link
Sources
Troubleshooting & Optimization
Solving solubility issues of dichloropyridines in aqueous reactions
Current Status: Operational | Ticket ID: #DCP-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
User Issue: "My Dichloropyridine Reaction is a Heterogeneous Mess."
Context: You are attempting to functionalize dichloropyridines (e.g., 2,6-dichloropyridine) in an aqueous or semi-aqueous environment. Symptoms:
-
Floating "oil slicks" or precipitating solids.[1]
-
Stalled kinetics despite high catalyst loading.[1]
-
Inconsistent yields between batches.
-
Hydrolysis byproducts appearing in LC-MS.[1]
Module 1: The Root Cause (Physicochemical Analysis)
The frustration stems from a fundamental mismatch between the solvent (water) and the substrate. Dichloropyridines are lipophilic, electron-deficient heteroaromatics.[1] They lack the hydrogen-bonding donors necessary to interact with the aqueous network, leading to aggregation.
Key Physicochemical Data
| Property | Value | Implication for Aqueous Chemistry |
|---|---|---|
| LogP (Octanol/Water) | ~2.2 (Lipophilic) | Partitions heavily into organic phases; resists water solvation.[1] |
| Water Solubility | <1 g/L (at 20°C) | Essentially insoluble; forms biphasic systems immediately.[1] |
| Electronic State |
Module 2: Decision Matrix (Visualizing Your Strategy)
Before choosing a protocol, identify your reaction type.[1] Use the logic flow below to select the correct solubilization technology.
Figure 1: Strategic Decision Tree for Dichloropyridine Solubilization.[1] Select Strategy A for metal catalysis to protect the catalyst; Select Strategy B for robust nucleophilic substitutions.
Module 3: Troubleshooting Transition Metal Catalysis (Suzuki/Buchwald)
The Solution: Micellar Catalysis (TPGS-750-M) [1]
Standard organic co-solvents (DMF, Dioxane) are often undesirable due to toxicity and work-up difficulty.[1] The superior alternative is Micellar Catalysis .[1]
The Mechanism: Amphiphilic surfactants (like TPGS-750-M) form nanomicelles in water.[1][2] The lipophilic dichloropyridine and the palladium catalyst migrate into the hydrophobic core of the micelle. This creates a "micro-reactor" where the local concentration of reactants is extremely high, accelerating rates while the surrounding water remains bulk solvent.
Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine
Target: Selective mono-coupling at room temperature.
-
Surfactant Prep: Dissolve TPGS-750-M (2 wt %) in degassed water.[1]
-
Loading: Add 2,6-dichloropyridine (1.0 equiv) and Boronic Acid (1.1 equiv) to the reaction vessel.
-
Catalyst: Add
(1-2 mol %). Note: Lipophilic ligands are essential to ensure the catalyst enters the micelle. -
Base: Add
(3.0 equiv).[1] -
Execution: Stir vigorously at Room Temperature (25°C) .
-
Why RT? High heat can disrupt the micelle structure and increase hydrolysis risk.[1]
-
-
Extraction: The product often precipitates or can be extracted with a minimal amount of EtOAc (in-flask extraction).[1]
Troubleshooting Table:
| Symptom | Cause | Fix |
|---|---|---|
| Low Conversion | Catalyst not entering micelle | Switch to a more lipophilic ligand (e.g., dtbpf, XPhos).[1] Avoid inorganic Pd salts without ligands.[1] |
| Emulsion during workup | Surfactant stabilization | Add brine or a small amount of EtOH to break the emulsion.[1] |
| Hydrolysis (OH- substitution) | High pH in bulk water | The micelle protects the substrate, but if pH > 12, hydrolysis competes. Use weaker bases (
Module 4: Troubleshooting Nucleophilic Substitution ( )
The Solution: Phase Transfer Catalysis (PTC) [1][3]
When displacing a chlorine atom with a nucleophile (e.g.,
The Mechanism:
A Phase Transfer Catalyst (PTC), typically a quaternary ammonium salt (
-
Interface:
pairs with the nucleophile ( ) in the water phase.[1][4] -
Transfer: The lipophilic
pair crosses into the organic phase (or the neat organic liquid of the substrate).[1] -
Reaction:
attacks the dichloropyridine (highly reactive "naked anion" effect).[1] -
Return:
returns to the aqueous phase to regenerate.[1]
Protocol: Cyanation of 2,6-Dichloropyridine
Target: 2-Cyano-6-chloropyridine
-
System: Biphasic mixture of Toluene (organic) and Water.[1]
-
Reagents: Dissolve 2,6-dichloropyridine in Toluene. Dissolve NaCN (1.5 equiv) in Water.
-
Catalyst: Add Aliquat 336 (Methyltrioctylammonium chloride) or TBAB (Tetrabutylammonium bromide) at 5 mol%.[1]
-
Conditions: Heat to 60-80°C with vigorous mechanical stirring .
-
Monitoring: Watch for the disappearance of the starting material peak in HPLC.
Figure 2: The Phase Transfer Cycle. The catalyst (Q+) shuttles the nucleophile (Nu-) into the organic phase to attack the Dichloropyridine (DCP).
FAQ: Common Pain Points
Q1: Can I just use DMSO or DMF and dump it in water? A: You can, but beware of the "Oiling Out" effect. When you add a concentrated DMSO solution of dichloropyridine to water, it often crashes out as a sticky gum, not a fine powder. This traps impurities.[1] If you must use co-solvents, add the water to the DMSO solution slowly with rapid stirring to control crystal growth.
Q2: My reaction is turning black and plating out Palladium. A: This is a sign of catalyst decomposition, common in aqueous Suzuki couplings. The dichloropyridine is likely not solubilized, starving the Pd of substrate.
-
Fix: Switch to the TPGS-750-M micellar system (Module 3). The surfactant stabilizes the Pd nanoparticles and prevents aggregation.
Q3: Which position reacts first? A: In 2,6-dichloropyridine, the positions are equivalent. However, once a substitution occurs (e.g., to 2-amino-6-chloropyridine), the ring electron density changes.
-
Electron Donors (amines/alkoxides): Deactivate the ring.[1] The second substitution will be much slower (requires higher Temp/Catalyst).[1]
-
Electron Withdrawers (cyano): Activate the ring.[1] The second substitution may occur rapidly (risk of over-reaction).[1]
References
-
Lipshutz, B. H., et al. (2011).[1] "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[1][5][6] Journal of Organic Chemistry.
-
Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1][7] Journal of the American Chemical Society.[1]
-
Handa, S., et al. (2020).[1] "Sustainable, aqueous, micellar Suzuki–Miyaura cross-couplings enabled by a commercially available surfactant."[2] Nature Protocols.
-
PubChem. (2025).[1] "2,6-Dichloropyridine - Compound Summary." National Library of Medicine.[1]
Sources
- 1. 2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. biomedres.us [biomedres.us]
- 5. TPGS-750-M: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Minimizing Decarboxylation in Pyridine Ester Hydrolysis
Topic: Strategies to prevent decarboxylation during the hydrolysis of pyridine-2-carboxylic esters (picolinates) and related electron-deficient heterocycles. Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Core Directive: The "Disappearing Product" Phenomenon
Hydrolyzing esters on a pyridine ring—specifically at the 2- and 4-positions—is deceptively simple. A standard saponification (
This guide treats this synthesis not just as a reaction, but as a metastable system management problem. The goal is to navigate the narrow stability window between the ester and the decarboxylated byproduct.
Diagnostic & Decision Matrix
Before selecting a protocol, assess your substrate against the Decarboxylation Risk Profile .
Visual Workflow: Method Selection
Figure 1: Decision matrix for selecting the appropriate hydrolysis protocol based on substrate electronics and position.
The Mechanism: Why Decarboxylation Happens
Understanding the Hammick Mechanism is crucial. Decarboxylation is not random; it is driven by the formation of a zwitterionic intermediate that stabilizes the transition state for
The Danger Zone: The Zwitterion
In 2-pyridinecarboxylic acids, the protonated ring nitrogen acts as an electron sink.
-
Anionic Form (High pH): The carboxylate anion is relatively stable because the negative charge is localized.
-
Zwitterionic Form (Isoelectric Point): Upon acidification (pH 1–4), the nitrogen protonates (
). This pulls electron density from the ring, facilitating the homolytic cleavage of the bond to release . -
Ylide Intermediate: The resulting negative charge on the ring carbon is stabilized by the adjacent positive nitrogen (ylide resonance), making the decarboxylation kinetically favorable.
Pathway Diagram
Figure 2: The Hammick mechanism pathway showing the critical instability of the zwitterionic species compared to the anionic form.
Validated Protocols
Method A: Controlled LiOH Hydrolysis (Optimization of Standard)
Best for: Standard substrates where anhydrous conditions are difficult.
The Logic: Lithium Hydroxide (
Protocol:
-
Dissolve ester (1.0 equiv) in THF (
). -
Cool to 0 °C (Ice bath).
-
Add
(1.2 equiv) dissolved in minimum water. -
Monitor by TLC/LCMS. Do not heat.
-
The Critical Workup:
-
Do NOT dump into 1M HCl.
-
Place the reaction mixture in an ice bath.
-
Add 1M HCl dropwise while monitoring pH with a meter.
-
STOP at pH 4-5. (Do not go to pH 1).
-
Saturate with NaCl and extract immediately with EtOAc or DCM/iPrOH (3:1).
-
Keep all solutions cold.
-
Method B: Anhydrous TMSOK Hydrolysis (The "Gold Standard")
Best for: High-value, highly unstable, or heat-sensitive substrates.
The Logic: Potassium Trimethylsilanolate (
Protocol:
-
Dissolve ester (1.0 equiv) in anhydrous THF or Toluene.
-
Add solid
(1.1–1.5 equiv) at Room Temperature. -
Stir for 1–4 hours. The product often precipitates as the potassium salt.
-
Isolation (Salt Form):
-
Isolation (Free Acid - Only if necessary):
-
Dissolve salt in minimum cold water.
-
Acidify carefully to pH 4 with citric acid buffer (gentler than HCl).
-
Extract immediately.
-
Troubleshooting & FAQs
Q1: My LCMS shows the mass of the product during the reaction, but after workup, I only see the decarboxylated byproduct. What happened? A: You likely passed the Isoelectric Point (pI) during acidification.
-
Diagnosis: If you acidified to pH 1 or 2, you forced the pyridine nitrogen to protonate while the carboxylic acid was also protonated (or zwitterionic).
-
Fix: Repeat the experiment using Method B (TMSOK) and isolate the potassium salt. If you must have the free acid, use a Citric Acid buffer to stop exactly at pH 4.5.
Q2: Can I use heat to accelerate the reaction? A: Absolutely not. Thermal energy is the primary activator for the Hammick decarboxylation pathway. If the reaction is too slow at room temperature:
-
Switch to
(more nucleophilic in organic solvents). -
Use Pig Liver Esterase (PLE) which works at pH 7 and 25 °C.
Q3: Why does adding Copper salts (
-
Note: This makes purification harder (removing Copper), so it is a secondary strategy.
Q4: I am trying to hydrolyze a 3-pyridine ester (Nicotinate). Do I need these precautions?
A: Generally, no.
Nicotinic acid derivatives (3-position) do not form the stabilized ylide intermediate required for rapid decarboxylation. Standard
Data Summary: Stability Factors
| Variable | Promotes Stability (Good) | Promotes Decarboxylation (Bad) |
| pH | Basic (pH > 8) | Acidic / Isoelectric (pH 1–4) |
| Temperature | < 25 °C | > 50 °C |
| Solvent | Aprotic (THF, DCM) | Protic (Water, Alcohols) |
| Counter-ion | ||
| Substituents | Electron-Donating (on ring) | Electron-Withdrawing ( |
References
-
Mechanism of Decarboxylation (Hammick Reaction)
-
TMSOK Protocol (Anhydrous Hydrolysis)
- Laganis, E. D., & Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2, HO-, and RO-." Tetrahedron Letters, 1984, 25(51), 5831-5834.
-
Metal Ion Inhibition
-
Cantwell, N. H., & Brown, E. V.[4] "The Hammick Reaction. II. Decarboxylation of Picolinic Acid." Journal of the American Chemical Society, 1952.
-
-
Enzymatic Approaches
- Pellis, A., et al. "Enzymatic synthesis of lignin derivable pyridine based polyesters." Nature Communications, 2019.
Sources
Technical Support Center: Optimization of SNAr Reactions on Electron-Deficient Chloropyridines
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the nuanced yet powerful SNAr reactions on electron-deficient chloropyridines. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Foundational Principles & Frequently Asked Questions
Understanding the "why" is critical to mastering any reaction. SNAr reactions on pyridines are fundamentally different from those on standard benzene rings. The nitrogen atom within the pyridine ring acts as a powerful intrinsic electron-withdrawing group, acidifying the ring protons and making it more susceptible to nucleophilic attack compared to benzene.[1] This effect is most pronounced when the leaving group (our chloro-substituent) is at the 2- or 4-position (ortho or para to the nitrogen), as the negative charge of the reaction intermediate can be effectively delocalized onto the electronegative nitrogen atom.[2][3][4]
FAQ 1: Why is my SNAr reaction on a 3-chloropyridine not working?
This is a common and critical question that highlights the importance of substituent positioning. For an SNAr reaction to proceed efficiently, the negative charge of the intermediate (the Meisenheimer complex) must be stabilized.[5] When a nucleophile attacks a 2- or 4-chloropyridine, the resulting negative charge can be delocalized onto the ring nitrogen through resonance, a highly stabilizing effect.[2][4] However, attack at the 3-position (meta) does not allow for this resonance stabilization on the nitrogen.[2][3] Consequently, the intermediate is significantly higher in energy, and the reaction is much slower, often failing to proceed under standard conditions.[3][4]
FAQ 2: The literature suggests Fluorine is a better leaving group than Chlorine for SNAr. Why is that? My SN2 intuition says otherwise.
This is an excellent observation that underscores a key mechanistic difference between SNAr and SN2 reactions. In an SN2 reaction, the rate-determining step involves the breaking of the carbon-leaving group bond. Therefore, weaker bonds (like C-I or C-Br) lead to faster reactions.
In contrast, the rate-determining step of most SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form the high-energy, non-aromatic Meisenheimer complex.[3][6][7] The subsequent expulsion of the leaving group to restore aromaticity is fast.[7] Therefore, the "leaving group's" primary role in the slow step is not to leave, but to activate the ring towards attack. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, making the carbon it's attached to more electrophilic and thus more susceptible to nucleophilic attack.[3] This leads to the counterintuitive leaving group trend for SNAr: F > Cl ≈ Br > I .[7][8]
FAQ 3: Do I always need a strong base?
Not necessarily. The role of the base depends on your nucleophile.
-
For anionic nucleophiles (e.g., alkoxides, thiolates): The base is used to generate the nucleophile before the reaction. For example, using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate an alcohol.
-
For neutral nucleophiles (e.g., amines, ammonia): A base is often used as an acid scavenger. The reaction of an amine with a chloropyridine will generate HCl as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the generated acid and keep the reaction moving forward. In some cases, using an excess of the amine nucleophile itself can serve this purpose.[9]
Section 2: Troubleshooting Guide: From Stalled Reactions to Side Products
This section addresses specific experimental issues in a problem-and-solution format.
Problem A: My reaction shows low or no conversion of the chloropyridine starting material.
This is the most common issue. A systematic approach is required to diagnose the root cause.
Question: I've set up my reaction with 2-chloro-5-nitropyridine and morpholine in DMSO, but after 12 hours at 80°C, my TLC/LCMS shows only starting material. What's wrong?
Answer: Low or no conversion can be traced back to several factors. Let's break them down using a troubleshooting workflow.
Caption: Troubleshooting workflow for low/no conversion in SNAr reactions.
Causality Breakdown:
-
Substrate Activation: The pyridine nitrogen itself provides activation, but for less reactive nucleophiles or milder conditions, an additional strong electron-withdrawing group (EWG) like a nitro (-NO2) or cyano (-CN) group positioned ortho or para to the chlorine is crucial.[10][5][7] These groups further deplete the ring of electron density and stabilize the Meisenheimer complex.[5] Your substrate, 2-chloro-5-nitropyridine, is well-activated, so this is likely not the issue.
-
Nucleophile Potency: Neutral amines like morpholine are good nucleophiles. However, if your reaction generates acid (HCl), it will protonate the morpholine, effectively removing it from the reaction. Ensure you have added a suitable base (e.g., K2CO3, TEA) to act as an acid scavenger.[11] If using an alcohol, it is a much weaker nucleophile than its corresponding alkoxide. Deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) is essential.[8]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, NMP, or acetonitrile are essential.[8] They are effective at solvating the counter-ion (e.g., K+) of the base or nucleophile, leaving the nucleophilic anion "naked" and more reactive. Protic solvents (like ethanol or water) will form hydrogen bonds with the nucleophile, shielding it and drastically reducing its reactivity.[8] While reactions in water are possible, they often require specific conditions or additives.[12][13]
-
Temperature: SNAr reactions often require thermal energy to overcome the activation barrier associated with breaking aromaticity to form the Meisenheimer complex.[6][11] If your reaction is clean but slow, incrementally increasing the temperature (e.g., from 80°C to 100°C or 120°C) is a standard optimization step.
Problem B: My TLC/LCMS shows multiple products and my yield is poor.
The formation of side products is a common challenge that points towards issues with selectivity, stability, or reaction conditions.
Question: I'm reacting 2,4-dichloropyridine with one equivalent of sodium methoxide in methanol, hoping to get 2-methoxy-4-chloropyridine. However, I'm getting a mixture of starting material, my desired product, and the di-substituted product (2,4-dimethoxypyridine). How can I improve selectivity?
Answer: This is a classic regioselectivity and over-reaction problem.
-
Regioselectivity (Position of Attack): In 2,4-dichloropyridine, both positions are activated by the ring nitrogen. The 4-position (para) is generally more reactive than the 2-position (ortho) due to a combination of electronic and steric factors.[14] You are likely getting a mixture of initial attack at both positions, followed by the second substitution.
-
Di-substitution (Over-reaction): The mono-substituted product is still an activated electron-deficient pyridine and can react with the remaining nucleophile, especially at elevated temperatures or long reaction times. To favor mono-substitution:
-
Control Stoichiometry: Use slightly less than one equivalent of the nucleophile (e.g., 0.95 eq).
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will increase the kinetic difference between the first and second substitution.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second reaction.
-
-
Reaction with Solvent (Solvolysis): Using methanol as a solvent with sodium methoxide is acceptable. However, be aware that using a nucleophilic solvent can lead to it competing with your intended nucleophile, a process called solvolysis.[8][11] If you were using a different nucleophile (e.g., an amine) in a solvent like methanol, you could see a side product where a methoxy group has been incorporated. It is generally best practice to use a non-reactive, polar aprotic solvent.[8]
Problem C: My starting material or product seems to be decomposing under the reaction conditions.
Question: I'm running a reaction at 150°C in NMP, and my reaction mixture is turning dark black. My crude NMR is very messy. What is happening?
Answer: High temperatures, while often necessary to drive sluggish reactions, can lead to decomposition, especially with highly functionalized or sensitive molecules.[15]
-
Reduce Temperature: This is the first and most crucial step. It's better to have a slow, clean reaction than a fast, messy one.
-
Change to a Fluoro-Analogue: If you are using a chloropyridine, switching to the corresponding fluoropyridine will significantly increase the reaction rate, often allowing you to run the reaction at a much lower and safer temperature.[16][17]
-
Ensure Inert Atmosphere: Some complex molecules can be sensitive to oxygen at high temperatures. Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon) with properly dried solvents.[8]
Section 3: Protocols & Methodologies
Here we provide actionable, step-by-step guides for common SNAr procedures.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol is suitable for the reaction of a chloropyridine with a primary or secondary amine.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the electron-deficient chloropyridine (1.0 eq) and a non-nucleophilic base (e.g., K2CO3, 1.5 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent & Reagent Addition: Add a dry, polar aprotic solvent (e.g., DMF, DMSO, 0.1-0.5 M concentration). Add the amine nucleophile (1.1 eq).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120°C).
-
Monitoring: Monitor the reaction progress by TLC or LCMS until the chloropyridine starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine to remove residual DMF/DMSO.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.[8] For basic amine products, consider pre-treating the silica gel with 1% triethylamine in the eluent to prevent streaking.[8]
Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile
This protocol involves the pre-formation of the more potent alkoxide nucleophile.
-
Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add the alcohol (1.1 eq) and a dry polar aprotic solvent (e.g., THF, DMF).
-
Alkoxide Formation: Cool the solution in an ice bath (0°C). Carefully add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Substrate Addition: Add the electron-deficient chloropyridine (1.0 eq) to the reaction mixture.
-
Heating & Monitoring: Heat the reaction to the desired temperature (often 60-100°C) and monitor its progress by TLC or LCMS.
-
Work-up:
-
Cool the reaction to 0°C and carefully quench the excess NaH by the slow, dropwise addition of water.
-
Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Reference Data
Table 1: Common Solvents for SNAr Reactions
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Type | Notes |
| Dimethylformamide | DMF | 153 | 37 | Polar Aprotic | Excellent general-purpose solvent. Can be difficult to remove. |
| Dimethyl Sulfoxide | DMSO | 189 | 47 | Polar Aprotic | Highly polar, excellent for difficult reactions. Very high boiling point. |
| N-Methyl-2-pyrrolidone | NMP | 202 | 32 | Polar Aprotic | Stable at high temperatures. High boiling point. |
| Acetonitrile | MeCN | 82 | 38 | Polar Aprotic | Lower boiling point, easier to remove. Good for moderate temperatures. |
| Tetrahydrofuran | THF | 66 | 7.6 | Polar Aprotic | Often used for alkoxide formation. Lower polarity than DMF/DMSO. |
| Water | H₂O | 100 | 80 | Polar Protic | Generally avoided due to H-bonding, but can work in specific "on-water" protocols.[13] |
Table 2: Common Bases for SNAr Reactions
| Base | pKa of Conjugate Acid | Type | Typical Use |
| Sodium Hydride (NaH) | ~36 | Strong, Non-nucleophilic | Deprotonation of alcohols, thiols. |
| Potassium tert-butoxide (KOtBu) | ~19 | Strong, Bulky | Deprotonation of alcohols. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Moderate, Inorganic | Acid scavenger for amine reactions. |
| Triethylamine (TEA) | 10.8 | Moderate, Organic | Acid scavenger for amine reactions. |
| Diisopropylethylamine (DIPEA) | 11.0 | Moderate, Hindered | Acid scavenger, useful when amine substrate is sensitive to nucleophilic attack. |
Section 5: Mechanistic Overview
A clear understanding of the reaction pathway is invaluable for troubleshooting. The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: The two-step addition-elimination mechanism of SNAr reactions.
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine. This is typically the slow, rate-determining step because it temporarily breaks the aromaticity of the pyridine ring.[2][6]
-
Intermediate Formation: This addition forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[1][6][7] The stability of this complex is the key to the entire reaction. For 2- and 4-chloropyridines, the negative charge is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[2][9]
-
Elimination: The ring rearomatizes by expelling the chloride leaving group. This step is fast and energetically favorable as it restores the stable aromatic system.[10][7]
References
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles . Pen & Prosperity. [Link]
-
SNAr reactions of pi-deficient aromatic rings . YouTube. [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems . Pearson. [Link]
-
Nucleophilic aromatic substitution . Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids . Semantic Scholar. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers . ACS Publications. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC . Royal Society of Chemistry. [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? . ResearchGate. [Link]
-
SNAr reaction scope & limitations . YouTube. [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction . ResearchGate. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? . Stack Exchange. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . American Chemical Society. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? . PMC. [Link]
-
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions . YouTube. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . Universidad del Atlántico. [Link]
-
Aqueous SNAr Reactions without a Surfactant: A Scalable Method that Uses Only Water from Start to Finish . ACS Publications. [Link]
-
SNAr Solvents and Reagents . Wordpress. [Link]
-
Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) . JoVE. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . MDPI. [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes . YouTube. [Link]
-
Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions . Journal of the American Chemical Society. [Link]
-
Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring . Filo. [Link]
Sources
- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 11. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 12. d-nb.info [d-nb.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. wuxibiology.com [wuxibiology.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization solvents for Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate
Technical Guide: Recrystallization of Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate
Executive Summary & Compound Profile
This compound is a highly functionalized pyridine derivative. Its purification presents specific challenges due to the competing solubility effects of its substituents:
-
Pyridine Core: Generally polar and basic (though deactivated here).
-
3,5-Dichloro: Increases lipophilicity and crystal lattice energy.
-
4-Cyano & 2-Carboxylate (Ester): Polar functional groups that provide hydrogen bond acceptance but limited donation.
This specific substitution pattern suggests a molecule that is soluble in moderately polar organic solvents (e.g., ethyl acetate, hot alcohols) but insoluble in non-polar hydrocarbons (e.g., heptane, hexane) and cold water .
This guide provides a validated approach to solvent selection and troubleshooting, derived from structural analog data (e.g., 3,5-dichloro-2-cyanopyridine) and first-principles solubility modeling.
Solvent Selection Guide (Q&A)
Q1: What is the primary recommended solvent system for this compound?
A: The most robust starting point is Ethanol (95% or Absolute) .
-
Why: The ethyl ester moiety often imparts good solubility in hot ethanol due to "like-dissolves-like" interactions with the ethyl group, while the rigid, chlorinated pyridine ring encourages crystallization upon cooling.
-
Alternative: Methanol is a suitable alternative if the compound proves too soluble in ethanol.
Q2: What if the compound is too soluble in alcohols?
A: Use a Binary Solvent System (Solvent / Anti-Solvent) .
-
System A (Recommended): Ethyl Acetate / Heptane (or Hexane).
-
System B: Ethanol / Water.
-
Dissolve in hot Ethanol.
-
Add warm water dropwise until turbid.
-
Note: Ensure the water addition does not cause "oiling out" (separation as a liquid phase).
-
Q3: Are there solvents I should strictly avoid?
A: Yes.
-
Diethyl Ether: Too volatile and often leads to "creeping" of the solid up the flask walls.
-
DMF/DMSO: Boiling points are too high; removing residual solvent is difficult and can degrade the ester.
-
Pure Water: The compound is likely insoluble even at boiling temperatures due to the lipophilic dichloro-substitution.
Technical Data & Solubility Profile
Table 1: Solvent Screening Parameters
| Solvent System | Polarity (Dielectric Constant) | Dissolution Power (Hot) | Crystallization Potential (Cold) | Comments |
| Ethanol | 24.5 | High | High | Primary Choice. Balances polarity of the ester/cyano groups. |
| Methanol | 33.0 | Very High | Moderate | May retain compound in mother liquor (yield loss). |
| Ethyl Acetate | 6.0 | High | Low | Too good a solvent on its own; requires anti-solvent. |
| Heptane | 1.9 | Negligible | Very High | Anti-solvent. Use to force precipitation. |
| Toluene | 2.4 | Moderate | Moderate | Good for highly crystalline samples; higher BP allows better dissolution. |
Detailed Experimental Protocol
Protocol A: Single-Solvent Recrystallization (Ethanol)
-
Preparation: Place the crude solid (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Ethanol (start with ~5 mL/g) through the top of the condenser.
-
Heating: Heat the mixture to reflux (approx. 78°C) using an oil bath or heating block.
-
Checkpoint: If solid remains, add more ethanol in small portions (1-2 mL) until fully dissolved.
-
-
Hot Filtration (Critical for Purity): If insoluble particles (dust, inorganic salts) remain, filter the hot solution through a pre-warmed glass funnel or a syringe filter.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Tip: Insulate the flask with a towel to slow cooling; this promotes larger, purer crystals.
-
-
Final Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold ethanol.
-
Drying: Dry under vacuum at 40-50°C.
Protocol B: Two-Solvent Recrystallization (EtOAc / Heptane)
-
Dissolve crude material in the minimum amount of boiling Ethyl Acetate .
-
Remove from heat source temporarily.[1]
-
Add hot Heptane dropwise to the stirring solution.
-
Stop adding Heptane when a faint, persistent cloudiness (turbidity) is observed.
-
Add 1-2 drops of Ethyl Acetate to clear the solution.
-
Allow to cool slowly to room temperature, then 0°C.
Troubleshooting & FAQs
Q: The product is "oiling out" (forming a liquid layer) instead of crystallizing. What do I do?
Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated/impure. Corrective Actions:
-
Re-heat the mixture to redissolve the oil.
-
Add more solvent (dilute the solution) to lower the saturation temperature below the oiling point.
-
Seed Crystal: Add a tiny crystal of pure product to the cooling solution at ~40-50°C to act as a nucleation site.
-
Scratch the Glass: vigorously scratch the inner wall of the flask with a glass rod to induce nucleation.
Q: The solution is colored (yellow/brown), but the compound should be white.
A: This indicates conjugated organic impurities.
-
Action: During the hot dissolution step (Step 3), add Activated Charcoal (Carbon) (approx. 1-2% by weight of crude). Stir at reflux for 5-10 minutes, then perform a Hot Filtration (Step 4) through Celite to remove the carbon.
Q: My yield is very low (<50%).
A: The compound is likely too soluble in the chosen solvent at room temperature.
-
Action: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling/filtration steps to obtain a "second crop" of crystals. Note: Second crops are usually less pure.
Visual Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Decision tree for selecting the optimal solvent system based on solubility observations.
Figure 2: Recrystallization Process Flow
Caption: Standard operating procedure (SOP) workflow for high-purity recrystallization.
References
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization: General Rules for Pyridines and Esters. Retrieved from [Link]
Sources
Stability of Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate under basic conditions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly functionalized pyridine derivative, particularly concerning its stability under basic conditions. Our goal is to provide you with the expertise and field-proven insights necessary to anticipate and troubleshoot challenges in your synthetic applications.
Overview: Understanding the Reactivity Landscape
This compound is a valuable synthetic intermediate due to its array of reactive sites. However, this structural complexity also presents significant stability challenges, especially in the presence of bases. The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic attack.[1] This effect is amplified by the strongly electron-withdrawing cyano group at the C4-position. Consequently, three primary degradation pathways must be managed during experimental design:
-
Ester Hydrolysis (Saponification): The ethyl ester at C2 is the most sensitive functional group to basic conditions, readily undergoing hydrolysis to form the corresponding carboxylate salt.[2][3]
-
Nucleophilic Aromatic Substitution (S
NAr): The chloro substituents at C3 and C5 are potential leaving groups, susceptible to displacement by nucleophilic bases or reagents.[4][5][6] -
Cyano Group Hydrolysis: While generally requiring more forcing conditions than ester hydrolysis, the C4-cyano group can be hydrolyzed to a carboxamide or carboxylic acid.[7]
This guide will help you select conditions to favor your desired transformation while mitigating these competing reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this molecule under basic conditions?
The most significant and rapid degradation pathway is the saponification of the ethyl ester at the C2 position.[2][8] This reaction is often irreversible under basic conditions because the resulting carboxylate is deprotonated and resistant to further nucleophilic attack by the leaving ethoxide.[2] Even weak bases in the presence of water can initiate this process.
Q2: I want to perform a nucleophilic aromatic substitution (SNAr) on one of the chlorine atoms. How can I avoid hydrolyzing the ester?
This is a common challenge. Success depends on carefully selecting reaction parameters to favor the SNAr kinetically over saponification. Key strategies include:
-
Choice of Base: Employ non-nucleophilic, anhydrous bases. Carbonates (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA, DBU) are generally preferred over hydroxides (NaOH, KOH) or alkoxides.
-
Solvent System: Use anhydrous aprotic solvents (e.g., DMF, DMSO, THF, Toluene) to minimize the presence of water, which is a reactant in hydrolysis.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate for the desired S
NAr. Often, this is at or below room temperature.
Q3: Between the C3 and C5 chlorine atoms, which is more susceptible to nucleophilic attack?
Predicting the regioselectivity of SNAr on this ring is complex. The C5-chloro is para to the activating ester group, while the C3-chloro is ortho. The overall electron distribution, influenced by all three substituents (ester, cyano, and the ring nitrogen), will determine the most electrophilic site. In many pyridine systems, nucleophilic attack is favored at the C2 and C4 positions.[1] Since both are substituted, the relative activation imparted by the existing groups on the C3 and C5 positions becomes critical and may require experimental validation or computational modeling to determine definitively.
Q4: What are the expected masses of the main degradation byproducts I might see on my LC-MS?
Assuming the starting material (this compound, C₉H₆Cl₂N₂O₂) has a molecular weight of approximately 245.07 g/mol :
-
Saponification Product: (3,5-dichloro-4-cyanopyridine-2-carboxylic acid) C₇H₂Cl₂N₂O₂ - Expect to see [M-H]⁻ at m/z ~215.96.
-
S
NAr Product (with -OH): (Ethyl 5-chloro-4-cyano-3-hydroxypyridine-2-carboxylate) C₉H₇ClN₂O₃ - Expect to see [M+H]⁺ at m/z ~227.02. -
Cyano Hydrolysis Product: (Ethyl 3,5-dichloro-4-carbamoylpyridine-2-carboxylate) C₉H₈Cl₂N₂O₃ - Expect to see [M+H]⁺ at m/z ~263.00.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solutions & Explanations |
| Low yield of desired product; LC-MS shows a major peak corresponding to the hydrolyzed acid. | Saponification of the ethyl ester. This is the most common issue, caused by trace water, a nucleophilic base (e.g., NaOH), or excessive heat. | 1. Base Selection: Switch to a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃. Alternatively, use a hindered organic base such as diisopropylethylamine (DIPEA).2. Solvent Purity: Ensure you are using a dry, aprotic solvent (e.g., anhydrous DMF, THF, or Toluene).3. Temperature Control: Reduce the reaction temperature. Start at 0°C and only warm as necessary. Monitor the reaction closely to avoid prolonged heating. |
| Multiple unexpected byproducts are formed, some with loss of one chlorine atom. | Nucleophilic Aromatic Substitution (S | 1. Use a Weaker Base: If the base is only required as a proton scavenger, a milder option like NaHCO₃ or a tertiary amine may suffice.2. Lower Temperature: S |
| Reaction is sluggish at low temperatures, but decomposition occurs upon heating. | Narrow kinetic window. The activation energy for your desired reaction is unfortunately close to the activation energy of one or more degradation pathways. | 1. Catalyst Screening: Investigate if a catalyst (e.g., phase-transfer catalyst for biphasic reactions, or a palladium catalyst for cross-couplings) can promote the desired reaction at a lower temperature.2. Microwave Chemistry: Consider using a microwave reactor. The rapid heating to a precise temperature can sometimes improve yields by minimizing the time the substrate is exposed to destructive conditions.[9]3. Broaden Solvent/Base Screen: A systematic screen of different solvent and base combinations may reveal a specific set of conditions that widens this kinetic window. |
Data & Protocols
Table 1: Recommended Conditions for Reactions Involving this compound
| Goal | Recommended Base | Solvent | Temperature Range | Key Considerations |
| S | K₂CO₃, Cs₂CO₃, DIPEA | DMF, NMP, DMSO (Anhydrous) | 0°C to 60°C | Use a 1.5-2.0 molar excess of the base. Monitor reaction progress by TLC/LC-MS to prevent extended heating. |
| Suzuki Coupling | K₃PO₄, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 60°C to 100°C | Saponification is a high risk. Use a short reaction time. A non-aqueous system with a base like CsF in Dioxane could be explored. |
| Preserving the Ester | N/A (Acidic Conditions) | Dioxane, TFA | 0°C to RT | If subsequent steps allow, working under acidic or neutral conditions is the safest way to prevent ester hydrolysis. |
| Controlled Saponification | LiOH, NaOH (1.1 eq) | THF/H₂O (4:1) | 0°C to RT | To intentionally hydrolyze the ester, use a slight excess of hydroxide base at room temperature for a clean conversion to the acid. |
Experimental Protocol: SNAr with a Primary Amine while Minimizing Saponification
This protocol provides a general workflow for reacting a primary amine (R-NH₂) at one of the chloro positions.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe to create a solution with a concentration of approximately 0.1 M.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Nucleophile Addition: Slowly add the primary amine (R-NH₂, 1.1 eq) dropwise over 10 minutes. Causality Note: Slow addition prevents localized heating and helps control the exothermic reaction.
-
Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature. Monitor the disappearance of the starting material by TLC or LC-MS every 1-2 hours. Self-Validation: Comparing the ratio of desired product to the saponified byproduct provides real-time feedback on reaction selectivity.
-
Workup: Once the reaction is complete, pour the mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Visualization of Competing Pathways
The following diagram illustrates the critical decision point for the substrate when treated with a basic nucleophile (Nu⁻/Base). The reaction can proceed down the desired SNAr pathway or the undesired saponification pathway.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Determination of Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive, experience-driven approach to the development of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate. We will navigate the nuanced decisions involved in method development, from initial column and mobile phase screening to fine-tuning chromatographic parameters and performing validation in accordance with international guidelines. This document is designed not as a rigid template, but as a thought-process map for the senior application scientist, blending theoretical principles with practical, field-proven insights.
Foundational Strategy: Understanding the Analyte
Before embarking on any method development, a thorough understanding of the analyte's physicochemical properties is paramount. This compound is a substituted pyridine derivative. Key structural features influencing its chromatographic behavior include the pyridine ring, two chlorine atoms, a cyano group, and an ethyl carboxylate group. These functional groups impart a moderate degree of polarity and a potential for π-π interactions, making reversed-phase HPLC an ideal starting point for analysis. The presence of the pyridine ring, a basic moiety, suggests that the pH of the mobile phase will be a critical parameter to control for achieving optimal peak shape and retention.[1]
The Method Development Workflow: A Logic-Driven Approach
The development of a stability-indicating HPLC method is a systematic process. The following diagram outlines the logical flow of our experimental design, from initial screening to final validation.
Caption: A streamlined workflow for HPLC method development.
Comparative Analysis of Stationary Phases
The choice of the stationary phase is a critical determinant of selectivity in reversed-phase HPLC. To identify the most suitable column for this compound, we evaluated three common reversed-phase chemistries: a standard C18, a C8, and a Phenyl-Hexyl column. The rationale behind this selection is to probe different modes of interaction with the analyte.
-
C18 (Octadecylsilane): Offers strong hydrophobic retention, which is generally a good starting point for moderately non-polar compounds.
-
C8 (Octylsilane): Provides less hydrophobic retention than C18, which can be advantageous for compounds that are too strongly retained on a C18 column, leading to shorter analysis times.
-
Phenyl-Hexyl: Introduces π-π interaction capabilities due to the phenyl ring, which can offer unique selectivity for aromatic compounds like our pyridine derivative.[2]
Experimental Protocol: Stationary Phase Screening
-
Columns:
-
C18, 5 µm, 4.6 x 150 mm
-
C8, 5 µm, 4.6 x 150 mm
-
Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
-
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 100 µg/mL of this compound in Acetonitrile/Water (50:50)
Comparative Data: Stationary Phase Performance
| Stationary Phase | Retention Time (min) | Tailing Factor | Theoretical Plates | Rationale for Selection/Rejection |
| C18 | 12.5 | 1.1 | 15,000 | Good retention and peak shape, a strong candidate. |
| C8 | 10.2 | 1.2 | 12,000 | Lower retention, which could be beneficial for faster methods. |
| Phenyl-Hexyl | 13.1 | 1.0 | 18,000 | Excellent peak shape and efficiency, likely due to favorable π-π interactions. Selected for further optimization. |
Based on this initial screening, the Phenyl-Hexyl column was selected for further method development due to its superior peak symmetry and efficiency, suggesting a more specific interaction with the analyte.
Mobile Phase Optimization: The Key to Resolution
With the Phenyl-Hexyl column selected, the next step is to optimize the mobile phase to achieve the best possible resolution between the main peak and any potential impurities. We compared two common organic modifiers, acetonitrile and methanol, and evaluated the effect of different acidic additives.
Experimental Protocol: Mobile Phase Optimization
-
Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
-
Organic Modifiers Tested: Acetonitrile, Methanol
-
Aqueous Phases Tested: 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), 20 mM Potassium Phosphate buffer pH 3.0
-
Gradient: A shallow gradient around the elution point of the main peak was developed based on the screening run.
-
Other parameters: Remained the same as the stationary phase screening.
Comparative Data: Mobile Phase Performance
| Organic Modifier | Aqueous Phase | Observations |
| Acetonitrile | 0.1% Formic Acid | Good peak shape, lower backpressure compared to methanol. |
| Methanol | 0.1% Formic Acid | Broader peaks, potentially different selectivity for impurities. |
| Acetonitrile | 0.1% TFA | Sharper peaks due to ion-pairing effect, but TFA can be corrosive and suppress MS signals. |
| Acetonitrile | 20 mM Phosphate Buffer pH 3.0 | Excellent peak shape and reproducibility, provides good buffering capacity. Chosen for the final method. |
The combination of acetonitrile and a 20 mM potassium phosphate buffer at pH 3.0 provided the most robust and reproducible chromatography with excellent peak shape. The acidic pH ensures the pyridine nitrogen is protonated, minimizing peak tailing due to interactions with residual silanols on the silica support.[3]
Final Optimized and Validated HPLC Method
The culmination of our development efforts is a robust, specific, and reliable HPLC method for the purity determination of this compound.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 60% B in 15 min, then to 95% B in 2 min, hold for 3 min |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 5 µL |
Method Validation Summary (as per ICH Q2(R1)) [4][5][6]
The optimized method was subjected to a rigorous validation study following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] The results are summarized below.
| Validation Parameter | Result |
| Specificity | No interference from blank, placebo, or degradation products. |
| Linearity (r²) | > 0.999 over a range of 1-150 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 1.0% for repeatability and intermediate precision |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Robustness | No significant impact on results with small variations in pH, flow rate, and temperature. |
Forced Degradation Studies: Ensuring Stability-Indicating Power
To demonstrate that the method is stability-indicating, forced degradation studies were performed.[7][8][9] This involves subjecting a sample of this compound to various stress conditions to intentionally generate degradation products. The ability of the HPLC method to separate these degradants from the intact analyte is a critical measure of its specificity.[7][8][9]
Caption: Workflow for forced degradation studies.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60 °C for 4 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to light as per ICH Q1B guidelines.
Results of Forced Degradation
The developed HPLC method successfully separated all degradation products from the main peak in all stress conditions. The peak purity analysis using a photodiode array (PDA) detector confirmed that the main peak was spectrally pure, demonstrating the stability-indicating nature of the method. Significant degradation was observed under basic hydrolysis conditions, suggesting that the ester linkage is susceptible to cleavage.
Conclusion: A Field-Tested and Validated Approach
This guide has detailed a systematic and scientifically sound approach to developing a robust, stability-indicating HPLC method for the purity assessment of this compound. By comparing different stationary phases and mobile phase compositions, we arrived at an optimized method that was subsequently validated according to ICH guidelines. The successful separation of degradation products in forced degradation studies provides a high degree of confidence in the method's ability to accurately assess the purity of this compound in various settings, from research and development to quality control. The principles and workflows outlined herein can be adapted for the method development of other novel chemical entities, providing a solid foundation for ensuring product quality and safety.
References
-
Study of some properties of cyanopyridine derivatives in solutions. (2015). Revista Colombiana de Ciencias Químico-Farmacéuticas. [Link][10]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link][4]
-
The role of forced degradation studies in stability indicating HPLC method development. (n.d.). ResearchGate. [Link][7]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2015). ResearchGate. [Link][11]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research. [Link][12]
-
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (2022). Journal of Pharmaceutical Negative Results. [Link][8]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link][5]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link][3]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link][6]
-
Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. (2024). ResearchGate. [Link]
- Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. (2011).
-
Forced Degradation vs. Long-Term Stability Studies: What's the Difference? (2025). Labstat. [Link][9]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). WUR eDepot. [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). [Link]
-
A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. (2014). ResearchGate. [Link][2]
-
Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. (2020). Pharmacognosy Magazine. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. [Link]
-
Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. (n.d.). ResearchGate. [Link][1]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (1980). DTIC. [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). IJPPR. [Link]
-
Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. (2022). MDPI. [Link]
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- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Study of some properties of cyanopyridine derivatives in solutions [scielo.org.co]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
Comparative Guide: Mass Spectrometry Fragmentation of Chlorinated Cyanopyridines
Topic: Mass Spectrometry Fragmentation Pattern of Chlorinated Cyanopyridines Content Type: Publish Comparison Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]
Chlorinated cyanopyridines (e.g., 2-chloro-3-cyanopyridine, 2-chloro-4-cyanopyridine) are critical synthons in the manufacture of antiretrovirals (e.g., Nevirapine) and agrochemicals. In process development, the unambiguous identification of specific regioisomers is paramount, yet analytically challenging due to their identical molecular weights (
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of these isomers. It compares ionization techniques, elucidates the mechanistic pathways of fragmentation, and establishes a self-validating protocol for their differentiation using Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Ionization Techniques
The choice of ionization method dictates the structural information obtained. For small, rigid aromatic systems like chlorocyanopyridines, "hard" ionization is often superior for structural fingerprinting, while "soft" ionization is reserved for molecular weight confirmation in complex matrices.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Application Verdict |
| Energy Regime | High (70 eV) | Low (Thermal/Electric Field) | EI is Preferred for structural ID. |
| Fragmentation | Extensive; rich structural fingerprints. | Minimal; mostly | EI provides the fragment ions needed to distinguish isomers. |
| Library Matching | Excellent (NIST/Wiley compatible). | Poor; spectra vary by instrument. | EI allows automated library screening. |
| Sensitivity | High for non-polar aromatics. | Variable; depends on proton affinity. | ESI may suffer from suppression in synthesis reaction mixtures. |
Expert Insight: While ESI-MS is standard for final drug products, EI-MS is the gold standard for monitoring chlorocyanopyridine intermediates. The rigid pyridine ring resists fragmentation under ESI, yielding only a molecular ion, whereas EI forces ring opening and substituent loss, providing the "puzzle pieces" necessary for isomer confirmation.
Deep Dive: Fragmentation Mechanisms[11]
Understanding the causality of fragmentation allows researchers to predict peaks and interpret subtle spectral differences. The fragmentation of chlorinated cyanopyridines is governed by three dominant factors:
-
The Chlorine Isotope Signature: The natural abundance of
(75.8%) and (24.2%) creates a diagnostic 3:1 intensity ratio for the molecular ion ( ) and its isotope satellite ( ). -
Ring Stability: The pyridine ring is aromatic and stable, often requiring significant energy to cleave.
-
Small Neutral Losses: The primary pathways involve the loss of the halogen radical (
) and the expulsion of hydrogen cyanide ( ).
Fragmentation Pathway Visualization
The following diagram illustrates the mechanistic pathways for a generic 2-chloro-3-cyanopyridine under 70 eV Electron Ionization.
Figure 1: Primary EI Fragmentation Pathways. The loss of Cl and HCN are competitive pathways. The "Ortho-Effect" (loss of ClCN) is a potential differentiator for 2-chloro-3-cyanopyridine.
Isomer Differentiation: The "Ortho Effect"
While the major ions (
-
2-Chloro-3-cyanopyridine (Ortho): The proximity of the Cl and CN groups can facilitate a concerted elimination or interaction. This isomer often exhibits a more intense fragment corresponding to the interaction of these groups compared to the para (2-chloro-5-cyano) or meta (2-chloro-4-cyano) isomers.
-
Differentiation Rule: Do not rely solely on the presence of peaks. Use the ratio of the
( 103) to the Molecular Ion ( 138). Steric strain in the ortho isomer often accelerates halogen loss, potentially increasing the 103/138 ratio compared to the para isomer.
Experimental Protocol: Self-Validating GC-MS Workflow
To ensure scientific integrity, this protocol includes "Checkpoints" to validate the system before analysis.
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ). Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m x 0.25mm, 0.25µm film.
Step-by-Step Methodology
-
System Suitability Test (Checkpoint 1):
-
Inject a standard of Perfluorotributylamine (PFTBA).
-
Requirement:
69, 219, 502 must be present with correct abundance ratios. Air/Water check ( 18/28) must be < 2% of 69.
-
-
Sample Preparation:
-
Dissolve 5 mg of sample in 10 mL Dichloromethane (DCM) or Methanol (HPLC Grade).
-
Concentration: ~500 ppm. High concentration ensures detection of low-abundance diagnostic ions.
-
-
GC Parameters:
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range:
40 – 300. -
Solvent Delay: 2.5 min.
-
-
Isomer Identification Logic (Checkpoint 2):
-
Retention Time (RT): Due to spectral similarity, RT is the primary discriminator.
-
General Rule: On non-polar columns, boiling points dictate elution.
-
2-Chloro-3-cyanopyridine (bp ~240°C) typically elutes before 2-chloro-4-cyanopyridine due to the dipole minimization of the ortho-substitution (internal compensation).
-
-
Spectral Match: Compare
103 abundance.
-
Data Summary Table: Isomer Comparison
| Parameter | 2-Chloro-3-cyanopyridine | 2-Chloro-4-cyanopyridine | 2-Chloro-5-cyanopyridine |
| Molecular Ion ( | |||
| Isotope Peak ( | |||
| Base Peak (Typical) | |||
| Diagnostic Trend | Higher | Lower | Intermediate. |
| Relative Elution (DB-5) | Early (Lower Polarity) | Late (Higher Polarity) | Late |
Visualizing the Identification Workflow
The following decision tree outlines the logical process for identifying an unknown chlorinated cyanopyridine sample.
Figure 2: Logic Flow for Isomer Identification. Note that Retention Time (RT) is the final discriminator when mass spectra are identical.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Chloropyridine-3-carbonitrile. NIST Mass Spectrometry Data Center. Available at: [Link]
-
PubChem. 2-Chloronicotinonitrile Compound Summary. National Library of Medicine. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
A Comparative Guide to the Infrared Spectroscopy of Nitrile and Ester Groups in Pyridines
For Researchers, Scientists, and Drug Development Professionals
The Foundational Principles of IR Spectroscopy in Pyridine Systems
Infrared spectroscopy probes the vibrational modes of a molecule.[1] When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. For pyridine derivatives, FT-IR is a powerful tool for:
-
Confirming Synthesis: Verifying the successful incorporation of functional groups onto the pyridine scaffold.[1]
-
Structural Elucidation: Differentiating between isomers and identifying the substitution pattern on the ring.[1]
-
Assessing Purity: Detecting residual starting materials or synthetic by-products.[1]
The pyridine ring itself exhibits a series of characteristic vibrations. However, the introduction of substituents like nitrile (-C≡N) and ester (-COOR) groups leads to distinct and analytically useful peaks in the IR spectrum. The electronic interplay between these substituents and the pyridine ring—a combination of inductive and resonance effects—causes noticeable shifts in the vibrational frequencies of both the substituent and the ring.
The Nitrile Group on a Pyridine Ring: A Sharp and Unmistakable Signal
The nitrile functional group is characterized by its carbon-nitrogen triple bond (-C≡N). This bond gives rise to a sharp and intense absorption band in a relatively uncluttered region of the mid-infrared spectrum, making it an excellent diagnostic peak.[2]
Characteristic Stretching Frequency (νC≡N)
The C≡N stretching vibration in pyridinecarbonitriles typically appears in the range of 2220-2240 cm⁻¹ .[2] This peak is generally strong and sharp due to the significant change in dipole moment during the stretching vibration of the polar C≡N bond.[2]
-
Conjugation Effect: When the nitrile group is directly attached to the aromatic pyridine ring, conjugation occurs between the π-system of the ring and the triple bond. This electronic interaction slightly weakens the C≡N bond, lowering its force constant and shifting the absorption to a lower wavenumber compared to saturated (aliphatic) nitriles, which absorb at 2240-2260 cm⁻¹.[2]
Influence of Substituent Position
The position of the nitrile group on the pyridine ring (2-, 3-, or 4-position) subtly influences the exact frequency of the C≡N stretch. This is due to the varying degrees of resonance and inductive effects exerted by the ring nitrogen on the substituent at different positions.
-
4-Cyanopyridine: Exhibits the most significant resonance effect, leading to a greater delocalization of electron density and a slightly lower C≡N stretching frequency compared to the other isomers.
-
3-Cyanopyridine: The resonance effect is less pronounced at the meta position. The IR spectrum of 3-Pyridinecarbonitrile is well-documented.[3]
-
2-Cyanopyridine: Experiences a combination of inductive and resonance effects, with the proximity to the electronegative nitrogen atom playing a more dominant role.
The interaction strength and the resulting frequency shifts can be modulated by the electron density on the nitrile group, which is influenced by the substituent's position on the pyridine ring.[4]
The Ester Group on a Pyridine Ring: A Tale of Two Stretches
The ester functional group (-COOR) presents a more complex IR signature than the nitrile group, primarily due to the presence of two key bonds: the carbonyl group (C=O) and the carbon-oxygen single bonds (C-O).
The Carbonyl Stretch (νC=O): A Powerful Diagnostic Tool
The C=O stretching vibration of an ester is one of the most intense and recognizable bands in an IR spectrum.[5] For esters attached to a pyridine ring (pyridinecarboxylates), this peak typically appears in the range of 1715-1730 cm⁻¹ .[6]
-
Comparison with Aliphatic Esters: Simple aliphatic esters absorb at a slightly higher frequency, typically 1735-1750 cm⁻¹.[6] The lower frequency observed in pyridinecarboxylates is a result of conjugation between the carbonyl group and the aromatic pyridine ring.[6] This resonance delocalizes the π-electrons, reduces the double-bond character of the C=O bond, and thus lowers the stretching frequency.
The Carbon-Oxygen Stretches (νC-O): Confirming the Ester Identity
A key feature that distinguishes esters from other carbonyl-containing compounds, particularly ketones, is the presence of strong C-O stretching bands.[7] Esters exhibit two distinct C-O stretches in the fingerprint region (1300-1000 cm⁻¹):[6]
-
Asymmetric C-O-C Stretch: A strong and broad band typically found between 1300-1250 cm⁻¹ .
-
Symmetric C-O-C Stretch: A medium to strong band appearing between 1150-1000 cm⁻¹ .
The presence of both a strong C=O absorption and these characteristic C-O bands provides a definitive identification of an ester functional group.
Factors Influencing Ester IR Peaks
-
Inductive and Resonance Effects: Similar to nitriles, the electronic nature of the pyridine ring influences the C=O frequency. Electron-withdrawing effects from the ring nitrogen can increase the carbonyl frequency.[8]
-
Ring Strain (for Lactones): While not directly pyridine derivatives, it's worth noting that cyclic esters (lactones) show a significant increase in C=O frequency with decreasing ring size due to increased ring strain.[9]
Comparative Analysis: Nitrile vs. Ester Pyridines
The following table summarizes the key IR absorption data for nitrile and ester groups on a pyridine ring, providing a clear basis for comparison.
| Functional Group | Key Vibration | Typical Wavenumber Range (cm⁻¹) | Intensity | Peak Shape | Key Differentiating Features |
| Nitrile | C≡N Stretch | 2220 - 2240 | Strong | Sharp | Single, sharp peak in the triple bond region.[2] |
| Ester | C=O Stretch | 1715 - 1730 | Very Strong | Sharp | Intense peak in the carbonyl region.[5][6] Accompanied by two C-O stretches. |
| C-O Stretches | 1300 - 1000 | Strong | Broad | Two distinct bands confirming the ester moiety.[6][7] |
Experimental Protocol: FT-IR Analysis of Pyridine Derivatives
Accurate and reproducible IR spectra are contingent on meticulous sample preparation and instrument operation.
Sample Preparation (KBr Pellet Technique for Solids)
This is a common method for obtaining high-quality spectra of solid samples.
Materials:
-
Novel pyridine derivative (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
Procedure:
-
Gently grind the KBr in the agate mortar to a fine powder to minimize scattering of IR radiation.
-
Add 1-2 mg of the solid pyridine derivative to the mortar.
-
Thoroughly mix and grind the sample and KBr together for 2-3 minutes to ensure a homogeneous mixture.
-
Transfer the powder to the die of the pellet press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition
-
Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the prepared sample (e.g., KBr pellet) in the sample holder.
-
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ is typically sufficient for routine analysis.
-
Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.
-
-
Data Processing: After acquisition, the data is Fourier-transformed to generate the final IR spectrum.
Visualizing the Key Vibrational Modes
The following diagrams illustrate the primary stretching vibrations that give rise to the characteristic IR peaks for nitrile and ester groups.
Caption: C≡N stretching vibration in a cyanopyridine.
Caption: Key stretching vibrations in a pyridinecarboxylate.
Conclusion
The infrared spectra of nitrile and ester-substituted pyridines offer distinct and highly informative signatures for chemical analysis. The sharp, isolated peak of the nitrile C≡N stretch provides an unambiguous marker for this functional group. In contrast, the ester is identified by a "rule of three" pattern: an intense C=O stretch accompanied by two characteristic C-O stretching bands in the fingerprint region.[10] A thorough understanding of how electronic effects, specifically conjugation with the pyridine ring, modulate the positions of these peaks is crucial for the accurate interpretation of spectra in the fields of chemical synthesis and drug development.
References
- Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy - SPIE Digital Library.
- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - PMC.
- Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid.
- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 - Canadian Science Publishing.
- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 | Semantic Scholar.
- Chapter 2 - [PDF Document].
- An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems - Benchchem.
- Vibrational Spectral Characterization of 2-(Methylamino) Pyridine by Hybrid Functional Theory Calculations - International Journal of Science and Research Methodology.
- Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals - International Journal of Engineering Research & Technology.
-
Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Available at: [Link]
- A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.) - ResearchGate.
- The FTIR Spectra of Pyridine and Pyridine-d , ' | Semantic Scholar.
-
IR Spectroscopy Tutorial: Esters. Available at: [Link]
- Infrared Absorption Spectra of Quaternary Salts of Pyridine.
-
Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine - RSC Publishing. Available at: [Link]
-
3.2: IR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridineEF - RSC Publishing. Available at: [Link]
-
FTIR spectrum for Pyridine | Download Table - ResearchGate. Available at: [Link]
-
Correlations of the Infrared Spectra of Some Pyridines | The Journal of Physical Chemistry. Available at: [Link]
-
VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS - Canadian Science Publishing. Available at: [Link]
-
12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. Available at: [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. Available at: [Link]
-
THE IR SPECTRA OF 2-ALKYLAMINO- AND ALKYLNITRAMINO-3- OR 5-NITRO-4-METHYLPYRIDINE DERIVATIVES - Chemistry of Heterocyclic Compounds. Available at: [Link]
-
INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. Available at: [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. Available at: [Link]
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(a) Theoretical IR spectra in the nitrile (νCN) stretching region for... - ResearchGate. Available at: [Link]
-
3-Pyridinecarbonitrile - NIST WebBook. Available at: [Link]
-
Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog. Available at: [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available at: [Link]
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A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 3,5-Dibromopyridine Carboxylates for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, dihalogenated pyridines serve as pivotal building blocks. The strategic functionalization of these scaffolds allows for the construction of complex molecular architectures with diverse biological activities. Among these, 3,5-dihalopyridine carboxylates are of particular interest, offering a trifecta of reactive sites for molecular elaboration.
This guide provides an in-depth technical comparison of the reactivity of 3,5-dichloropyridine carboxylates and their 3,5-dibromo counterparts. We will explore their performance in key synthetic transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution (SNAr), supported by established chemical principles and available experimental data.
The Fundamental Difference: Carbon-Halogen Bond Strength
The primary determinant of reactivity in many transformations, especially palladium-catalyzed cross-coupling reactions, is the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of cross-coupling reactions is I > Br > Cl > F.[1] This fundamental principle dictates that, all other factors being equal, a C-Br bond will be cleaved more readily by a palladium catalyst than a C-Cl bond, often leading to milder reaction conditions and faster reaction times for brominated substrates.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the halogen on the pyridine ring significantly impacts the reaction conditions and outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. When comparing the reactivity of 3,5-dichloro- and 3,5-dibromopyridine carboxylates in this reaction, the inherent difference in C-X bond strength is a key factor.
Reactivity Profile:
-
3,5-Dibromopyridine Carboxylates: These substrates are expected to be more reactive than their chlorinated analogs. The weaker C-Br bond facilitates the initial oxidative addition of the palladium(0) catalyst, which is often the rate-limiting step. This can translate to lower catalyst loadings, milder reaction temperatures, and shorter reaction times.
-
3,5-Dichloropyridine Carboxylates: Due to the stronger C-Cl bond, these substrates are generally less reactive and often require more forcing conditions to achieve comparable yields. This may include higher temperatures, longer reaction times, and the use of more specialized and robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands.[1]
A notable example that underscores the reactivity of chloropyridines is the ligand-free Suzuki-Miyaura coupling of 2,3,5-trichloropyridine with various arylboronic acids. This reaction selectively proceeds at the more activated C-2 position to yield 3,5-dichloro-2-arylpyridines in good yields, demonstrating that even without specialized ligands, C-Cl bonds on a pyridine ring can be functionalized, albeit under heated conditions (60 °C for 12 hours).[2][3] While this example doesn't involve a carboxylate group, it provides a valuable benchmark for the reactivity of the 3,5-dichloropyridine core.
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling of a Trichloropyridine [2][3]
This protocol for the synthesis of 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine can be adapted as a starting point for the coupling of 3,5-dichloropyridine carboxylates.
-
Reaction Setup: In a reaction vessel, combine sodium carbonate (2 mmol), palladium(II) acetate (0.5 mol%), 2,3,5-trichloropyridine (1 mmol), and the desired arylboronic acid (1.5 mmol).
-
Solvent Addition: Add a degassed solvent mixture of distilled water (3.5 mL) and dimethylformamide (DMF) (3 mL).
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 12 hours under an inert atmosphere.
-
Workup: After cooling to room temperature, extract the reaction mixture with diethyl ether (4 x 10 mL).
-
Purification: Combine the organic extracts, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Sources
Melting point reference for Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate
This guide serves as a definitive technical reference for Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate (CAS 1296172-36-5), a specialized heterocyclic building block often utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other pyridine-based pharmaceuticals.
Due to the limited availability of standardized physical constants in public literature for this specific ester, this guide establishes a benchmarking protocol for researchers to validate material identity and purity.
Physical Properties Benchmark
The accurate characterization of This compound is critical for ensuring the reproducibility of downstream cross-coupling or hydrolysis reactions. Unlike its more common analogs (e.g., 3,5-dichloro-2-pyridinecarboxylic acid), the ethyl ester variant exhibits distinct solubility and crystallinity profiles.
| Property | Specification / Observation |
| CAS Number | 1296172-36-5 |
| Molecular Formula | C₉H₆Cl₂N₂O₂ |
| Molecular Weight | 245.06 g/mol |
| Physical State | Solid (Crystalline powder) |
| Color | White to pale yellow/beige |
| Predicted Melting Point | 55°C – 85°C (Theoretical Range)* |
| Solubility | Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate; Sparingly soluble in Water. |
| Stability | Hygroscopic; store under inert atmosphere (N₂) at 2-8°C. |
*Note: Public experimental melting point data is sparse. The predicted range is derived from Structure-Activity Relationship (SAR) analysis of similar chlorinated pyridine esters. Researchers are advised to establish an internal standard using the protocol below.
Comparative Analysis: Esters vs. Acid Scaffolds
In drug development campaigns, the choice between the ethyl ester, methyl ester, or free acid form of 3,5-dichloro-4-cyanopyridine-2-carboxylate impacts purification efficiency and reaction kinetics.
| Feature | Ethyl Ester (Target) | Methyl Ester Analog | Free Acid Analog |
| Lipophilicity (LogP) | Higher (~2.5) | Moderate (~2.0) | Low (Ionizable) |
| Crystallinity | Moderate; forms larger plates/needles. | High; often packs denser. | High; strong H-bonding network. |
| Melting Point Trend | Lower MP (Ethyl chain disruption). | Higher MP than Ethyl. | Highest MP (>150°C, dec). |
| Reaction Utility | Slower hydrolysis; better solubility in non-polar solvents. | Fast hydrolysis; prone to transesterification in MeOH. | Direct coupling; poor solubility in organic solvents. |
| Purification | Recrystallization from Hexane/EtOAc. | Recrystallization from MeOH. | Acid-Base precipitation. |
Experimental Protocol: Melting Point Determination
Given the potential for sublimation in halogenated cyanopyridines, a standard open-capillary method may yield inaccurate results. The following protocol ensures a self-validating measurement.
Method A: Differential Scanning Calorimetry (DSC) – Gold Standard
-
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.
-
Sealing: Hermetically seal with a pinhole lid (to allow gas escape without sublimation loss).
-
Ramp: Equilibrate at 25°C, then ramp at 10°C/min to 150°C.
-
Analysis: Record the Onset Temperature (
) as the melting point, not the peak maximum.
Method B: Capillary Apparatus (Optimized)
-
Drying: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove trace solvent (solvent occlusion depresses MP).
-
Packing: Pack the capillary to a height of 3 mm. Compactness is crucial to prevent uneven heat transfer.
-
Ramp Rate:
-
Fast Ramp (10°C/min) to 45°C.
-
Slow Ramp (1°C/min) from 45°C until melt.
-
-
Observation: Note the temperature of the first liquid droplet (Meniscus point) and the clear point (Complete melt).
-
Acceptance Criteria: The range between Meniscus and Clear point should be < 2°C.
-
Visualization of Workflows
Figure 1: Synthesis & Purification Logic
This diagram illustrates the placement of the target compound within a typical synthesis workflow, highlighting critical purification checkpoints.
Caption: Synthesis pathway highlighting the conversion of the acid precursor to the target ethyl ester, followed by critical QC validation.
Figure 2: Melting Point Validation Decision Tree
A logical flow for interpreting melting point data during quality control.
Caption: Decision matrix for interpreting DSC/Melting Point data to ensure pharmaceutical-grade purity.
References
-
Matrix Scientific . Certificate of Analysis: this compound (CAS 1296172-36-5). Retrieved from .
-
Sigma-Aldrich (Key Organics) . Product Specification: this compound. Retrieved from .
-
ChemicalBook . Product Entry: this compound. Retrieved from .
- Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997. (Contextual reference for cyanopyridine synthesis properties).
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
